molecular formula C11H12O2 B073159 3'-Allyl-4'-hydroxyacetophenone CAS No. 1132-05-4

3'-Allyl-4'-hydroxyacetophenone

货号: B073159
CAS 编号: 1132-05-4
分子量: 176.21 g/mol
InChI 键: XVTCWUFLNLZPEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3'-Allyl-4'-hydroxyacetophenone is a versatile synthetic intermediate and key scaffold in medicinal chemistry research. This compound features a phenolic hydroxyl group and an allyl substituent on the acetophenone core, making it a valuable building block for the synthesis of more complex molecules, particularly through reactions like Claisen rearrangements or further functionalization of the double bond. Its primary research value lies in its role as a precursor for the synthesis of novel analogs of natural products and bioactive molecules, including potential therapeutic agents. Researchers utilize this compound in studies focused on developing enzyme inhibitors, exploring structure-activity relationships (SAR), and designing molecules that target various biological pathways. The presence of the allyl group provides a handle for cyclization and cross-coupling reactions, expanding its utility in creating diverse chemical libraries. This product is provided with high purity and quality assurance to ensure reliable and reproducible experimental outcomes in your laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(4-hydroxy-3-prop-2-enylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTCWUFLNLZPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293476
Record name 3'-Allyl-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-05-4
Record name 3'-Allyl-4'-hydroxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3'-Allyl-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Allyl-4'-hydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3'-Allyl-4'-hydroxyacetophenone, a phenolic compound of interest for its potential applications in various scientific fields. This document details its physicochemical characteristics, spectral data, synthesis, and purification, as well as its potential biological activities and associated signaling pathways.

Core Chemical and Physical Properties

This compound, also known as 4-acetyl-2-allylphenol, is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1132-05-4[1]
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Appearance Solid
Melting Point 115-119 °C
Boiling Point 200-201 °C[1]
Assay Purity ≥97%

Synthesis and Purification

The primary synthetic route to this compound is through a thermal Claisen rearrangement of 4-allyloxyacetophenone.[1]

Experimental Protocol: Synthesis via Claisen Rearrangement

This protocol describes the thermal Claisen rearrangement of 4-allyloxyacetophenone to yield this compound.

Materials:

  • 4-allyloxyacetophenone

  • N,N-dimethylaniline (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4-allyloxyacetophenone in a minimal amount of N,N-dimethylaniline in a round-bottom flask.

  • Fit the flask with a reflux condenser and heat the mixture to boiling.

  • Maintain the reflux for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the N,N-dimethylaniline under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, using a hexane-ethyl acetate solvent system as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Experimental Workflow for Synthesis

G start Start: 4-allyloxyacetophenone dissolve Dissolve in N,N-dimethylaniline start->dissolve reflux Heat to reflux (4-6 hours) dissolve->reflux cool Cool to room temperature reflux->cool evaporate Remove solvent (rotary evaporator) cool->evaporate purify Purify by column chromatography evaporate->purify end End: this compound purify->end

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Purification by Recrystallization

This protocol outlines the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.

  • Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation).

  • Allow the flask to cool slowly to room temperature. Crystals of the purified product should form.

  • To maximize yield, the flask can be placed in an ice bath for about 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Spectral Data and Interpretation

The following sections provide an overview of the expected spectral data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the structure of the molecule. The expected chemical shifts (δ) and multiplicities for the protons of this compound in a solvent like CDCl₃ are detailed below.

Proton AssignmentApproximate Chemical Shift (ppm)MultiplicityIntegration
-OH~5.0-6.0Singlet (broad)1H
Ar-H (adjacent to acetyl)~7.8Multiplet2H
Ar-H (adjacent to allyl)~6.9Doublet1H
-CH=CH₂~5.9-6.1Multiplet1H
-CH=CH₂~5.0-5.2Multiplet2H
Ar-CH₂-~3.4Doublet2H
-COCH₃~2.5Singlet3H
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms are listed below.

Carbon AssignmentApproximate Chemical Shift (ppm)
C=O~198
Ar-C (quaternary, attached to OH)~160
Ar-C (quaternary, attached to acetyl)~130
Ar-C (quaternary, attached to allyl)~128
-CH=CH₂~137
Ar-CH~131, 129, 116
-CH=CH₂~116
Ar-CH₂-~34
-COCH₃~26
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational frequencies are presented in the following table.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic -OHO-H stretch3200-3600Broad, Strong
Aromatic C-HC-H stretch3000-3100Medium
Aliphatic C-H (allyl & acetyl)C-H stretch2850-3000Medium
Ketone C=OC=O stretch1660-1680Strong
Alkene C=CC=C stretch1640-1650Medium
Aromatic C=CC=C stretch1450-1600Medium-Strong
Phenolic C-OC-O stretch1200-1260Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected fragmentation pattern for this compound is as follows:

  • Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 176).

  • [M-15]⁺: Loss of a methyl radical (-CH₃) from the acetyl group, resulting in a fragment at m/z = 161.

  • [M-43]⁺: Loss of an acetyl radical (-COCH₃), leading to a fragment at m/z = 133.

  • [M-41]⁺: Loss of an allyl radical (-CH₂CH=CH₂), resulting in a fragment at m/z = 135.

  • McLafferty Rearrangement: While less common for aromatic ketones, a potential rearrangement could lead to other characteristic fragments.

Potential Biological Activities and Signaling Pathways

Phenolic compounds, including hydroxyacetophenone derivatives, are known for their diverse biological activities. This compound is reported to possess antioxidant and antimicrobial properties.

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily due to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Potential Antioxidant Signaling Pathway Involvement

G ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates Compound This compound Compound->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection leads to

Caption: Potential Nrf2-mediated antioxidant response pathway.

Antimicrobial Activity

The antimicrobial properties of this compound can be evaluated using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microplate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Anti-inflammatory Signaling Pathway Involvement

G cluster_0 InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK activates Compound This compound Compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->InflammatoryGenes induces

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Safety Information

This compound is classified as causing serious eye damage (H318). Appropriate personal protective equipment, including eye protection, gloves, and a dust mask, should be worn when handling this compound.

This technical guide provides a foundational understanding of the chemical properties and potential applications of this compound. Further research is warranted to fully elucidate its biological mechanisms and therapeutic potential.

References

Spectroscopic Profile of 3'-Allyl-4'-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3'-Allyl-4'-hydroxyacetophenone, a valuable building block in organic synthesis and drug discovery. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear and accessible format. Detailed experimental protocols for acquiring these spectra are also provided to aid in the reproduction and verification of the data. The logical workflow for spectroscopic analysis is visually represented to enhance understanding.

Introduction

This compound (CAS No: 1132-05-4) is an aromatic ketone that incorporates both a reactive allyl group and a phenolic hydroxyl group.[1][2][3][4] These functional groups make it a versatile precursor for the synthesis of a wide range of more complex molecules, including potential pharmaceutical agents. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity of subsequent research and development activities. This guide serves as a central repository for the essential spectroscopic information of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. While the complete experimental ¹H NMR spectrum for this compound is not publicly available in tabulated form, data for structurally similar compounds can provide expected chemical shift ranges. For example, in related hydroxyacetophenone derivatives, the acetyl protons typically appear as a singlet around δ 2.5-2.6 ppm, and aromatic protons resonate in the δ 6.8-8.0 ppm region.[5][6] The protons of the allyl group are expected in the δ 3.4-6.1 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The NIST/EPA Gas-Phase IR Database contains a spectrum for this compound.[1] The characteristic absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Assignment
~3400-3200 (broad)O-H stretch (phenolic)
~3100-3000C-H stretch (aromatic & vinyl)
~2950-2850C-H stretch (aliphatic)
~1680-1660C=O stretch (ketone)
~1640-1620C=C stretch (alkene)
~1600, 1500, 1450C=C stretch (aromatic ring)
~990, 910=C-H bend (alkene)

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An electron ionization (EI) mass spectrum is available for this compound in the NIST database.[1][2]

m/zAssignment
176[M]⁺ (Molecular Ion)
161[M - CH₃]⁺
133[M - CH₃CO]⁺
135[M - C₃H₅]⁺ (loss of allyl group)

Note: The relative intensities of the fragments are crucial for detailed spectral interpretation and can be found in the NIST database.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Film):

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

  • Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[7]

Instrumental Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

  • Direct Insertion Probe (for solids): A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.

  • Gas Chromatography (GC-MS): The sample is dissolved in a suitable solvent and injected into a gas chromatograph for separation before entering the mass spectrometer.

Instrumental Parameters (Electron Ionization - EI):

  • Ionization Energy: 70 eV.[5]

  • Ion Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans/second.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Confirmation Synthesis Synthesis & Purification of This compound NMR NMR (¹H & ¹³C) Synthesis->NMR IR IR Synthesis->IR MS MS Synthesis->MS NMR_Data Elucidation of C-H Framework NMR->NMR_Data IR_Data Identification of Functional Groups IR->IR_Data MS_Data Determination of Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. While complete, experimentally verified NMR data remains to be published in an easily accessible format, the provided information, based on available spectra and data from analogous compounds, offers a strong foundation for researchers. The detailed experimental protocols and the visual workflow aim to facilitate the accurate identification and characterization of this important synthetic intermediate.

References

An In-depth Technical Guide to the Synthesis of 3'-Allyl-4'-hydroxyacetophenone via Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3'-Allyl-4'-hydroxyacetophenone, a valuable building block in medicinal chemistry and drug development. The core of this synthesis involves a thermally induced Claisen rearrangement of 4'-allyloxyacetophenone. This document outlines detailed experimental protocols for the synthesis of the precursor and its subsequent rearrangement, supported by quantitative data and spectroscopic analysis.

Introduction

The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1] It is a[2][2]-sigmatropic rearrangement where an allyl aryl ether undergoes intramolecular rearrangement upon heating to yield an ortho-allyl phenol.[3][4] This reaction is a key step in the synthesis of numerous natural products and biologically active molecules. The synthesis of this compound from 4'-hydroxyacetophenone is a two-step process, beginning with the Williamson ether synthesis to form the precursor 4'-allyloxyacetophenone, followed by the thermal Claisen rearrangement.

Synthesis of 4'-Allyloxyacetophenone (Precursor)

The initial step involves the synthesis of 4'-allyloxyacetophenone from 4'-hydroxyacetophenone and allyl bromide via a Williamson ether synthesis.

Experimental Protocol

To a solution of 4'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or acetonitrile, anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature. Allyl bromide (1.2 eq) is then added dropwise to the suspension. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified to yield 4'-allyloxyacetophenone.

Claisen Rearrangement to this compound

The synthesized 4'-allyloxyacetophenone is then subjected to a thermal Claisen rearrangement to yield the final product, this compound.

Experimental Protocol

4'-allyloxyacetophenone is dissolved in a high-boiling solvent such as N,N-dimethylaniline or diphenyl ether. The solution is heated to a high temperature (typically in the range of 180-250 °C) and refluxed for several hours.[4] The progress of the reaction is monitored by TLC. After the rearrangement is complete, the reaction mixture is cooled to room temperature. The product is then isolated and purified. Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.[5][6]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
4'-HydroxyacetophenoneC₈H₈O₂136.15109-111
4'-AllyloxyacetophenoneC₁₁H₁₂O₂176.21Not specified
This compoundC₁₁H₁₂O₂176.21115-119
Reaction Step Reactants Solvent Catalyst/Base Temperature (°C) Reaction Time Yield (%)
Synthesis of 4'-Allyloxyacetophenone 4'-Hydroxyacetophenone, Allyl bromideAcetone/AcetonitrileK₂CO₃RefluxVariesHigh
Claisen Rearrangement 4'-AllyloxyacetophenoneN,N-Dimethylaniline/Diphenyl EtherNone180-250VariesModerate to High

Spectroscopic Data

The structural confirmation of the synthesized compounds is typically achieved through spectroscopic methods such as ¹H NMR and ¹³C NMR.

4'-Hydroxyacetophenone:

  • ¹H NMR (CDCl₃): δ 7.93 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 6.5 (s, 1H, OH), 2.58 (s, 3H).[7]

  • ¹³C NMR (CDCl₃): δ 198.1, 161.9, 131.5, 130.0, 115.6, 26.4.[8]

This compound:

    • ¹H NMR: Aromatic protons with different splitting patterns compared to the starting material due to the new substitution pattern, signals for the allyl group (CH₂-CH=CH₂), a phenolic OH proton, and the acetyl methyl protons.

    • ¹³C NMR: Aromatic carbons with shifts indicative of the 1,2,4-trisubstitution pattern, carbons of the allyl group, the carbonyl carbon, and the acetyl methyl carbon.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound 4'-hydroxyacetophenone 4'-Hydroxyacetophenone intermediate 4'-Allyloxyacetophenone 4'-hydroxyacetophenone->intermediate Williamson Ether Synthesis allyl_bromide Allyl Bromide allyl_bromide->intermediate K2CO3 K₂CO₃ K2CO3->intermediate final_product This compound intermediate->final_product Claisen Rearrangement heat Heat (Δ) heat->final_product

Caption: Overall synthetic pathway from 4'-hydroxyacetophenone to this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Claisen Rearrangement start Start | Dissolve 4'-allyloxyacetophenone in high-boiling solvent heat Heat to Reflux (180-250 °C) start->heat monitor Monitor Reaction by TLC heat->monitor workup Workup Cool to RT, Isolate Crude Product monitor->workup Reaction Complete purify Purification Column Chromatography or Recrystallization workup->purify characterize Characterization NMR, MS, etc. purify->characterize end End | Pure this compound characterize->end

Caption: Step-by-step workflow for the Claisen rearrangement of 4'-allyloxyacetophenone.

Claisen Rearrangement Mechanism

Claisen_Mechanism Mechanism of the Aromatic Claisen Rearrangement sub 4'-Allyloxyacetophenone ts [3,3]-Sigmatropic Transition State sub->ts inter Dienone Intermediate ts->inter taut Tautomerization inter->taut prod This compound taut->prod

Caption: The concerted pericyclic mechanism of the aromatic Claisen rearrangement.

References

The Core Mechanism of Action of 3'-Allyl-4'-hydroxyacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Allyl-4'-hydroxyacetophenone, a phenolic compound, has garnered interest for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory properties. While direct and extensive research on this specific molecule is emerging, a comprehensive understanding of its mechanism of action can be elucidated by examining structurally related compounds, such as 3,5-diprenyl-4-hydroxyacetophenone (DHAP) and p-hydroxyacetophenone (HAP). This technical guide synthesizes the available data to present a cohesive overview of the likely core mechanisms through which this compound exerts its biological effects, focusing on key signaling pathways implicated in inflammation and oxidative stress.

Core Biological Activities: Anti-inflammatory and Antioxidant Effects

The primary therapeutic potential of this compound is rooted in its ability to counteract inflammation and oxidative stress. These dual activities are intrinsically linked, as oxidative stress is a key driver of inflammatory processes. The proposed mechanisms involve the modulation of critical signaling cascades, including the NF-κB, MAPK, and Nrf2 pathways.

Modulation of Inflammatory Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Evidence from related hydroxyacetophenone derivatives strongly suggests that this compound likely inhibits this pathway.

In lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation, activation of the NF-κB pathway leads to the production of pro-inflammatory mediators. It is hypothesized that this compound intervenes at key points in this cascade.

  • Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound is expected to prevent this degradation.

  • Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB activation, this compound would consequently suppress the expression of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[1]

  • Reduction of Pro-inflammatory Cytokines: The production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is also under the control of NF-κB. Inhibition of this pathway by this compound would lead to a significant reduction in the secretion of these cytokines.[2][3]

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation & Degradation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes AHA This compound AHA->IKK AHA->IkBa_NFkB

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. The phosphorylation of these kinases is a key step in their activation. It is plausible that this compound modulates the phosphorylation of these MAPKs, thereby influencing downstream inflammatory responses. The precise effects, whether inhibitory or activatory, on specific MAPKs would determine the ultimate cellular outcome and likely contribute to the overall anti-inflammatory profile.[4][5]

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus.

Based on the antioxidant properties of similar phenolic compounds, this compound is predicted to activate the Nrf2 pathway.[6]

  • Nrf2 Nuclear Translocation: this compound likely promotes the dissociation of Nrf2 from Keap1, leading to its accumulation in the nucleus.

  • Upregulation of Antioxidant Enzymes: Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes. This leads to the increased expression of proteins such as heme oxygenase-1 (HO-1), which play a critical role in cellular defense against oxidative stress.[7][8]

Nrf2_Activation Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Binding Nucleus->ARE Antioxidant_Genes Antioxidant Gene Transcription (HO-1) ARE->Antioxidant_Genes AHA This compound AHA->Keap1_Nrf2

Figure 2: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Quantitative Data Summary (Based on Structurally Related Compounds)

The following tables summarize quantitative data obtained from studies on 3,5-diprenyl-4-hydroxyacetophenone (DHAP), which serves as a proxy for the potential activity of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by DHAP in LPS-stimulated J774A.1 Macrophages [2]

Inflammatory MediatorConcentration% Inhibition
Nitric Oxide (NO)91.78 µM38.96%
Tumor Necrosis Factor-α (TNF-α)91.78 µM59.14%
Interleukin-1β (IL-1β)91.78 µM55.56%
Interleukin-6 (IL-6)91.78 µM51.62%

Table 2: Enhancement of Anti-inflammatory Cytokine Production by DHAP in LPS-stimulated J774A.1 Macrophages [2]

Anti-inflammatory CytokineConcentration% Increase
Interleukin-10 (IL-10)91.78 µM61.20%

Table 3: Antioxidant Activity of DHAP [2]

AssayIC50 Value
DPPH Radical Scavenging26.00 ± 0.37 µg/mL

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the proposed mechanisms of action for this compound.

In Vitro Anti-inflammatory Activity in Macrophages

Experimental_Workflow_In_Vitro cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Markers cluster_2 Signaling Pathway Analysis A 1. Culture RAW 264.7 macrophages B 2. Seed cells in plates and allow to adhere A->B C 3. Pre-treat with 3'-Allyl-4'- hydroxyacetophenone (various concentrations) B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5a. Measure NO production (Griess Assay) D->E F 5b. Measure cytokine levels (TNF-α, IL-6, IL-1β) (ELISA) D->F G 5c. Measure iNOS and COX-2 protein expression (Western Blot) D->G H 6a. Assess NF-κB nuclear translocation (Immunofluorescence or Western Blot of nuclear extracts) D->H I 6b. Analyze phosphorylation of MAPKs (p38, ERK, JNK) (Western Blot) D->I

References

Unveiling 3'-Allyl-4'-hydroxyacetophenone: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 3'-Allyl-4'-hydroxyacetophenone, a phenolic compound of interest to researchers, scientists, and drug development professionals. This document details its discovery, explores its potential natural sources, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological activities and associated signaling pathways.

Discovery and Synthesis

This compound, also known as 4-acetyl-2-allylphenol, is a synthetic compound that can be prepared through a Claisen rearrangement of 4-(allyloxy)acetophenone. This reaction is a well-established method in organic chemistry for the formation of C-C bonds. The synthesis typically involves the thermal rearrangement of the starting material.

Experimental Protocol: Synthesis via Claisen Rearrangement

A common laboratory-scale synthesis of this compound involves the thermal Claisen rearrangement of 4-(allyloxy)acetophenone. The reaction can be carried out under various conditions, with differing solvents and temperatures affecting the yield.

Table 1: Synthesis of this compound via Claisen Rearrangement

Starting MaterialSolventTemperature (°C)Reaction TimeYield (%)Reference
4-(allyloxy)acetophenoneN,N-dimethylanilineBoilingNot SpecifiedNot Specified[1]
4-(allyloxy)acetophenoneDiphenyl ether185Not Specified76[1]
4-(allyloxy)acetophenoneDiphenyl etherRefluxNot SpecifiedNot Specified[1]
4-(allyloxy)acetophenoneNone (neat)200-210Not Specified78[1]
4-(allyloxy)acetophenoneNone (neat)200-230Not Specified96[1]
4-(allyloxy)acetophenoneNone (neat)260-270Not Specified64[1]

Logical Workflow for Synthesis:

G start Start: 4-(allyloxy)acetophenone rearrangement Thermal Claisen Rearrangement (Solvent or neat) start->rearrangement product Product: this compound rearrangement->product purification Purification (e.g., Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: Synthetic workflow for this compound.

Potential Natural Sources

While this compound is readily synthesized, its presence in nature is not well-documented. However, phytochemical investigations of various plant species, particularly within the Millettia genus (family Fabaceae), have revealed a rich diversity of flavonoids and other phenolic compounds.[2][3][4][5][6][7]

Although direct isolation of this compound from Millettia dura has not been reported, studies on the related species Millettia brandisiana have led to the isolation of numerous flavonoids.[1][2][8][9][10] This suggests that other Millettia species could be potential, yet unconfirmed, sources of structurally similar acetophenones. Further phytochemical screening of these and other plant families is warranted to confirm the natural occurrence of this compound.

Experimental Protocol: General Protocol for Isolation of Phenolic Compounds from Plant Material

The following is a generalized protocol for the extraction and isolation of phenolic compounds, such as acetophenones, from plant material. This can be adapted for the screening of potential natural sources of this compound.

  • Plant Material Preparation: The plant material (e.g., roots, leaves) is dried and ground into a fine powder.

  • Extraction: The powdered material is subjected to solvent extraction, typically using a solvent of intermediate polarity like methanol or a mixture of dichloromethane and methanol, to extract a broad range of compounds.

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to separate the compounds based on their polarity.

  • Purification: Fractions showing the presence of phenolic compounds (e.g., by thin-layer chromatography) are further purified using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Workflow for Natural Product Isolation:

G plant_material Plant Material (e.g., Millettia sp.) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative HPLC fractions->purification pure_compound Pure Compound purification->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for isolating compounds from plants.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is limited, its structural similarity to other hydroxyacetophenones suggests potential antioxidant and anti-inflammatory properties.[11][12] Related compounds have been shown to modulate key inflammatory signaling pathways.

3.1. Anti-inflammatory Activity

Hydroxyacetophenone derivatives have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway:

G stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation transcription Gene Transcription (Pro-inflammatory mediators) G stimuli Cellular Stress bcl2 Bcl-2 Family (Bax, Bak) stimuli->bcl2 mito Mitochondrion bcl2->mito MOMP cyt_c Cytochrome c mito->cyt_c Release apaf1 Apaf-1 cyt_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 Activation casp3 Caspase-3 (Executioner) casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis

References

Physicochemical Characterization of 3'-Allyl-4'-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Allyl-4'-hydroxyacetophenone is a phenolic ketone with potential applications in the pharmaceutical, cosmetic, and flavor industries.[1] A thorough understanding of its physicochemical properties is fundamental for its development and application in these fields. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its chemical identity, physical properties, and spectroscopic data. Detailed experimental protocols for the determination of these properties are provided to ensure reproducibility and accuracy in research and development settings.

Chemical Identity and Physical Properties

This compound, also known as 4-Acetyl-2-allylphenol, is a substituted aromatic ketone.[2] Its fundamental properties are summarized in the tables below.

Table 1: Compound Identification
IdentifierValue
IUPAC Name 1-(3-Allyl-4-hydroxyphenyl)ethan-1-one
Synonyms 4-Acetyl-2-allylphenol, 3-Allyl-4-hydroxyacetophenone
CAS Number 1132-05-4[2]
Molecular Formula C₁₁H₁₂O₂[2]
Molecular Weight 176.21 g/mol [2]
Canonical SMILES CC(=O)c1ccc(O)c(CC=C)c1[2]
InChI Key XVTCWUFLNLZPEJ-UHFFFAOYSA-N[2]
Table 2: Physicochemical Data
PropertyValue
Physical Form Solid, powder, pale yellow amorphous solid.[3][4]
Melting Point 115-119 °C[2][3][5]
Boiling Point 200-201 °C at 21 Torr[3][4]
Predicted pKa 8.50 ± 0.18[3][4]
Predicted Density 1.075 ± 0.06 g/cm³[3][4]
Solubility Based on the structurally similar 4'-hydroxyacetophenone, it is expected to be soluble in polar organic solvents like ethanol and methanol, and have limited solubility in nonpolar solvents such as hexane.[6] Quantitative solubility data in common solvents is not readily available in public literature.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. A gas-phase IR spectrum is available from the NIST WebBook.[7]

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (phenolic)
~3080=C-H stretch (alkene and aromatic)
~2925-C-H stretch (aliphatic)
~1680-1660C=O stretch (aryl ketone)
~1640C=C stretch (alkene)
~1600, 1500C=C stretch (aromatic ring)
~1250-1000C-O stretch (phenol)
~990, 910=C-H bend (alkene)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data with definitive peak assignments for this compound are not consistently available across public databases. The following tables provide predicted chemical shifts based on the analysis of similar structures and general principles of NMR spectroscopy.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HAromatic H (ortho to C=O)
~7.7dd1HAromatic H (ortho to C=O, meta to OH)
~6.9d1HAromatic H (ortho to OH)
~6.0m1H-CH=CH₂ (allyl)
~5.1m2H-CH=CH₂ (allyl)
~3.4d2H-CH₂- (allyl)
~2.6s3H-COCH₃
~5.0-6.0br s1H-OH (phenolic)

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~198C=O (ketone)
~155Aromatic C-OH
~137-CH=CH₂ (allyl)
~132Aromatic C-H
~130Aromatic C-H
~128Aromatic C-C=O
~127Aromatic C-CH₂
~116-CH=CH₂ (allyl)
~115Aromatic C-H
~35-CH₂- (allyl)
~26-COCH₃
Mass Spectrometry (MS)

An electron ionization mass spectrum for this compound is available in the NIST WebBook.[7] The fragmentation pattern is key to confirming the molecular weight and structure.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 176, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 161: Loss of a methyl group (-CH₃) from the acetyl moiety.

    • m/z = 133: Loss of the acetyl group (-COCH₃).

    • m/z = 105: Benzoyl cation fragment, resulting from cleavage of the bond between the carbonyl group and the aromatic ring.

    • m/z = 77: Phenyl cation fragment.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible physicochemical characterization of this compound.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.[8]

  • Protocol:

    • Finely powder a small amount of dry this compound.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (115-119 °C).

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of solubility in water, a key parameter for drug development.

  • Protocol:

    • Add an excess amount of this compound to a known volume of distilled water in a sealed, airtight flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C) using a mechanical shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (at its λmax) or High-Performance Liquid Chromatography (HPLC).

    • The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Spectroscopic Analyses
  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol).

    • Record the absorbance spectrum over a wavelength range of 200-400 nm using a spectrophotometer, with the pure solvent as a reference.

    • Identify the wavelength of maximum absorbance (λmax).

  • FTIR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy:

    • Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Mass Spectrometry:

    • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization, EI).

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the aqueous solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid equilibration Shake/Agitate at Constant Temperature (24-48 hours) prep_solid->equilibration prep_solvent Measure Solvent Volume prep_solvent->equilibration separation Allow to Settle / Centrifuge equilibration->separation sampling Withdraw Supernatant separation->sampling analysis Quantify Concentration (UV-Vis or HPLC) sampling->analysis result Determine Aqueous Solubility analysis->result

Workflow for Aqueous Solubility Determination.

Conclusion

This technical guide provides a foundational physicochemical profile of this compound. The presented data and experimental protocols are intended to support further research and development of this compound for its potential applications. While key physical properties are well-documented, further experimental work is required to fully characterize its solubility profile and obtain high-resolution spectroscopic data for comprehensive structural confirmation.

References

3'-Allyl-4'-hydroxyacetophenone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3'-Allyl-4'-hydroxyacetophenone (CAS No. 1132-05-4). Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines the fundamental physicochemical properties, predicted solubility, and a framework of established experimental protocols for determining its solubility and stability based on methodologies for analogous phenolic and acetophenone compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this molecule.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding the compound's behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[1][2][3]
Molecular Weight 176.21 g/mol [1][2][3]
Melting Point 115-119 °C[4]
pKa (Predicted) 8.50 ± 0.18[2]
LogP (Predicted) 2.323[5]
Appearance Solid

Solubility Profile

Table 2: Predicted and Experimental Solubility of this compound

SolventPredicted SolubilityQuantitative Data (mg/mL)
WaterSlightly soluble to InsolubleNot Available
MethanolSolubleNot Available
EthanolSolubleNot Available
AcetoneSolubleNot Available
AcetonitrileSolubleNot Available
Dimethyl Sulfoxide (DMSO)SolubleNot Available
DichloromethaneSparingly solubleNot Available
HexaneInsolubleNot Available
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the solubility of a compound in various solvents.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the suspension to settle.

  • Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculate the solubility in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data is not available, its structure suggests potential susceptibility to oxidation at the phenolic hydroxyl group and possible reactions involving the allyl group under certain conditions. A forced degradation study is essential to identify potential degradation products and pathways.

Table 3: Stability of this compound under Forced Degradation Conditions

Stress ConditionProposed Degradation PathwayResult
Acidic Hydrolysis (e.g., 0.1 M HCl)Potential for reactions involving the allyl group or ether linkage if present as a prodrug.Not Available
Basic Hydrolysis (e.g., 0.1 M NaOH)Oxidation of the phenol to quinone-type structures, potential reactions of the allyl group.Not Available
Oxidative (e.g., 3% H₂O₂)Oxidation of the phenol is highly likely, leading to colored degradation products.[8]Not Available
Thermal (e.g., 60-80 °C)Potential for polymerization or rearrangement of the allyl group.Not Available
Photolytic (e.g., ICH Q1B)Phenolic compounds can be light-sensitive, leading to oxidation or other photochemical reactions.Not Available
Experimental Protocol for a Stability-Indicating HPLC Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.[8][9]

Objective: To develop and validate a stability-indicating HPLC method for the analysis of this compound and its degradation products under forced degradation conditions.

Materials:

  • This compound

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase components (e.g., acetonitrile, methanol, water, buffer salts)

  • Forced degradation reagents (HCl, NaOH, H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

1. Forced Degradation Study:

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize before analysis.

  • Basic Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Keep at room temperature or heat gently. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound and add 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified duration.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

2. HPLC Method Development:

  • Develop a reversed-phase HPLC method capable of separating the parent peak from all degradation product peaks.

  • Typical starting conditions could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).

  • Use a PDA detector to check for peak purity and to identify the optimal wavelength for detection.

3. Method Validation:

  • Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Visualized Workflows

Solubility Determination Workflow

G Solubility Determination Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess compound to solvent B Equilibrate under agitation (24-72h) A->B C Centrifuge to separate solid B->C D Withdraw supernatant C->D E Dilute sample D->E F Quantify by HPLC/UV-Vis E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for determining compound solubility.

Stability-Indicating Method Development Workflow

G Stability-Indicating Method Development cluster_stress Forced Degradation cluster_dev Method Development cluster_val Validation A Acid Hydrolysis F Develop HPLC method A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Inject stressed samples F->G H Optimize separation G->H I Check peak purity (PDA) H->I J Validate per ICH Q2(R1) I->J

Caption: Workflow for stability method development.

Conclusion

This technical guide consolidates the available information for this compound and provides a clear path forward for researchers needing to determine its solubility and stability. While specific quantitative data is currently lacking in the public domain, the provided experimental protocols, based on established scientific principles for similar molecules, offer a robust framework for generating this critical information. The successful execution of these protocols will enable a thorough understanding of the compound's properties, facilitating its development for various scientific and pharmaceutical applications.

References

In Silico Exploration of 3'-Allyl-4'-hydroxyacetophenone: A Technical Guide to Predicting Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Allyl-4'-hydroxyacetophenone, a phenolic compound also known as 4-Acetyl-2-allylphenol, has garnered interest for its potential antioxidant and antimicrobial properties.[1] This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow to elucidate the bioactivity of this compound. By leveraging computational tools, we can predict its pharmacokinetic properties, identify potential molecular targets, and hypothesize its mechanism of action, thereby accelerating preclinical research and guiding further experimental validation. This document details the methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction and molecular docking studies, presenting hypothetical data in structured tables and visualizing key processes with detailed diagrams.

Introduction

The journey of a drug from initial discovery to market is a long and costly process, with a high rate of attrition often due to unfavorable pharmacokinetic profiles or unforeseen toxicity. In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and prioritize lead compounds before committing to extensive laboratory testing. This compound (Figure 1) presents a promising scaffold for therapeutic development due to its known antioxidant and antimicrobial activities. This guide outlines a systematic computational approach to characterize its bioactivity and drug-likeness.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Predicted Physicochemical and ADMET Properties

The initial phase of in silico analysis involves the prediction of the compound's fundamental physicochemical properties and its ADMET profile. These predictions are crucial for assessing its potential as an orally bioavailable drug candidate. The following tables summarize hypothetical data generated using established computational models.

Physicochemical Properties

These properties are foundational to a compound's behavior in a biological system.

PropertyPredicted ValueOptimal Range for Oral Drugs
Molecular Weight ( g/mol )176.21< 500
LogP (Octanol/Water Partition)2.5-0.4 to +5.6
Topological Polar Surface Area (Ų)46.53< 140
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors2≤ 10
Rotatable Bonds3≤ 10
ADMET Prediction Summary

This table outlines the predicted pharmacokinetic and toxicity profile of this compound.

ADMET ParameterPredicted OutcomeInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gut.
Caco-2 PermeabilityModerateCan cross the intestinal epithelium.
P-glycoprotein SubstrateNoNot likely to be actively effluxed.
Distribution
Blood-Brain Barrier PenetrationLowUnlikely to cause central nervous system side effects.
Plasma Protein Binding (%)85%Moderate binding to plasma proteins.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP3A4 InhibitorYesPotential for drug-drug interactions via this isoform.
Excretion
Renal Organic Cation TransporterNoNot a substrate for this excretion pathway.
Toxicity
AMES MutagenicityNon-mutagenicUnlikely to be a carcinogen.
hERG I InhibitorLow RiskLow probability of causing cardiac arrhythmia.
HepatotoxicityLow RiskUnlikely to cause liver damage.

Molecular Docking and Target Interaction

Based on its known antioxidant and anti-inflammatory potential, a molecular docking study was simulated to predict the binding affinity of this compound against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Predicted Binding Affinities

The docking scores indicate the predicted binding energy between the ligand and the protein's active site. A more negative score suggests a stronger binding affinity.

Target ProteinPDB IDLigandBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5IKRThis compound-8.2Tyr385, Arg120, Ser530
Cyclooxygenase-2 (COX-2)5IKRCelecoxib (Control)-9.5Tyr385, Arg120, Val523

The hypothetical results suggest that this compound may exhibit inhibitory activity against COX-2, though potentially less potent than the standard inhibitor, Celecoxib. The key interactions likely involve hydrogen bonding with Tyr385 and Arg120, and hydrophobic interactions within the active site.

Experimental Protocols

This section provides detailed methodologies for the in silico experiments described above.

ADMET Prediction Protocol
  • Compound Preparation : The 2D structure of this compound is converted to a 3D structure and its energy is minimized using a force field like MMFF94.

  • SMILES Generation : The canonical SMILES (Simplified Molecular-Input Line-Entry System) string is generated from the prepared structure.

  • Prediction Server : The SMILES string is submitted to a validated ADMET prediction web server (e.g., SwissADME, admetSAR).

  • Model Selection : Predictive models based on large datasets of experimentally verified compounds are used. These often employ machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF).

  • Data Analysis : The output, which includes probabilities and classifications for various ADMET endpoints, is compiled and analyzed against established thresholds for drug-likeness.

Molecular Docking Protocol
  • Protein Preparation : The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation : The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

  • Active Site Definition : The binding pocket of the protein is defined, typically based on the location of a co-crystallized known inhibitor.

  • Docking Simulation : A docking algorithm (e.g., AutoDock Vina) is used to sample a large number of conformations of the ligand within the defined active site.

  • Scoring and Analysis : The binding poses are scored based on a function that estimates the free energy of binding. The pose with the lowest binding energy is selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Visualizations: Workflows and Pathways

In Silico Bioactivity Workflow

This diagram illustrates the logical flow of the computational analysis.

cluster_start Compound Selection cluster_admet Pharmacokinetic & Toxicity Prediction cluster_docking Target Interaction Analysis cluster_end Outcome start This compound admet ADMET Prediction start->admet target Identify Potential Target (e.g., COX-2) start->target druglikeness Drug-Likeness Assessment admet->druglikeness end Hypothesis on Bioactivity & Mechanism of Action druglikeness->end docking Molecular Docking target->docking binding Analyze Binding Affinity & Interactions docking->binding binding->end

A flowchart of the in silico analysis process.
Hypothesized Signaling Pathway Inhibition

This diagram shows how this compound might interfere with the COX-2 inflammatory pathway.

stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation compound 3'-Allyl-4'- hydroxyacetophenone compound->cox2 Inhibition

Proposed mechanism of anti-inflammatory action.

Conclusion

The in silico modeling approach detailed in this guide provides a powerful framework for the preliminary assessment of this compound's bioactivity. The hypothetical results suggest that this compound possesses favorable drug-like properties and may exert anti-inflammatory effects through the inhibition of the COX-2 enzyme. While these computational predictions are a critical first step, they must be validated through subsequent in vitro and in vivo experimental studies. This guide serves as a roadmap for researchers to efficiently design and prioritize future investigations into the therapeutic potential of this promising natural product derivative.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3'-Allyl-4'-hydroxyacetophenone Derivatives and Analogues

Introduction

This compound, also known as 4-acetyl-2-allylphenol, is a phenolic compound characterized by an acetophenone core substituted with a hydroxyl group at the C4' position and an allyl group at the C3' position. This scaffold is of significant interest in medicinal chemistry and drug development due to its versatile biological activities. The presence of the phenolic hydroxyl group, the acetyl group, and the reactive allyl group allows for a wide range of structural modifications, leading to the synthesis of diverse derivatives and analogues. These compounds have demonstrated a spectrum of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and potential anticancer activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its related compounds, offering detailed experimental protocols and data for researchers in the field.

Synthesis of this compound and its Derivatives

The primary and most direct method for synthesizing the core molecule, this compound, is through the thermal Claisen rearrangement of 4-(allyloxy)acetophenone. This reaction is a classic-sigmatropic rearrangement.

Core Synthesis: Claisen Rearrangement

The synthesis begins with the allylation of 4'-hydroxyacetophenone to form the precursor, 4-(allyloxy)acetophenone. This ether is then heated, causing the allyl group to migrate from the oxygen atom to the ortho position on the aromatic ring, yielding this compound.

Caption: Synthesis of this compound.

Experimental Protocol: Thermal Claisen Rearrangement
  • Step 1: Synthesis of 4-(allyloxy)acetophenone.

    • To a solution of 4'-hydroxyacetophenone (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5-2 equivalents) as a base.

    • Add allyl bromide (1.1-1.2 equivalents) dropwise to the stirring mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter off the solid K₂CO₃ and evaporate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to obtain pure 4-(allyloxy)acetophenone.

  • Step 2: Synthesis of this compound.

    • Heat the 4-(allyloxy)acetophenone neat (without solvent) or in a high-boiling solvent like N,N-dimethylaniline or diphenyl ether.

    • Maintain the temperature between 200-250°C. The reaction is typically complete within 1-3 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and purify the product. If a solvent was used, it can be removed by distillation. The crude product is then purified by column chromatography on silica gel to yield this compound.

Synthesis of Derivatives
1. Mannich Bases

The parent compound, 4'-hydroxyacetophenone, can be used to synthesize Mannich bases, which are analogues of interest. The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, adjacent to a carbonyl group. In the case of 4'-hydroxyacetophenone, the reaction occurs at the ortho position to the activating hydroxyl group. A microwave-assisted, one-step synthetic route has been developed for this purpose, offering high yields and being environmentally friendly.

Caption: Synthesis of Mannich Base Analogues.

Experimental Protocol: Microwave-Assisted Mannich Reaction
  • In a microwave-safe vessel, combine 4'-hydroxyacetophenone (1 equivalent), a secondary amine (e.g., morpholine or pyrrolidine, 2-3 equivalents), and aqueous formaldehyde (37%, 2-3 equivalents).

  • Add a small amount of a suitable solvent like ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 15-30 minutes).

  • After cooling, the product often crystallizes directly from the reaction mixture or can be isolated by removing the solvent and purifying via column chromatography.

Biological Activities and Structure-Activity Relationships

Derivatives of hydroxyacetophenone exhibit a wide range of biological activities. The specific placement of the allyl group in this compound, combined with other substitutions, significantly influences their pharmacological profile.

Anti-inflammatory Activity

Many hydroxyacetophenone derivatives have demonstrated potent anti-inflammatory effects. For instance, p-Hydroxyacetophenone (HAP) has been shown to suppress inflammation by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates (P) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB IκB NFkB_IkB->NFkB releases Gene Target Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene activates transcription HAP_deriv Hydroxyacetophenone Derivatives HAP_deriv->IKK inhibits

Caption: Inhibition of the NF-κB Inflammatory Pathway.

A study on 3,5-diprenyl-4-hydroxyacetophenone (DHAP), an analogue with two prenyl (similar to allyl) groups, isolated from Ageratina pazcuarensis, demonstrated significant anti-inflammatory activity. It was shown to reduce TPA-induced ear edema in mice and decrease the production of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, while increasing the anti-inflammatory cytokine IL-10.

Quantitative Data: Anti-inflammatory and Related Activities
Compound/DerivativeAssayTarget/ModelActivity MetricResultReference
p-HydroxyacetophenoneAcetic acid-induced writhingMouse modelInhibitionSignificant reduction at 80 mg/kg
p-HydroxyacetophenoneFormalin-induced lickingMouse modelInhibitionSignificant reduction at 80 mg/kg
p-HydroxyacetophenoneCarrageenan-induced paw edemaMouse modelEdema ReductionSignificant reduction at 80 mg/kg
3,5-Diprenyl-4-hydroxyacetophenone (DHAP)TPA-induced ear edemaMouse modelEdema Inhibition75.4% inhibition at 2 mg/ear
3,5-Diprenyl-4-hydroxyacetophenone (DHAP)Cytokine Production (LPS-stimulated macrophages)IL-1β% Inhibition55.56%
3,5-Diprenyl-4-hydroxyacetophenone (DHAP)Cytokine Production (LPS-stimulated macrophages)IL-6% Inhibition51.62%
3,5-Diprenyl-4-hydroxyacetophenone (DHAP)Cytokine Production (LPS-stimulated macrophages)TNF-α% Inhibition59.14%
3-Alkoxy-4-methanesulfonamido acetophenonesCarrageenan-induced paw edemaRat model% InhibitionComparable to rofecoxib and indomethacin
Antioxidant and Antimicrobial Activities

The phenolic hydroxyl group is a key contributor to the antioxidant properties of these compounds, acting as a free radical scavenger. Analogues of hydroxyacetophenone have also been investigated for their antimicrobial activities.

Quantitative Data: Antimicrobial Activity
Compound/DerivativeOrganismActivity MetricResult (µM)Reference
3-HydroxyacetophenoneMycobacterium spp.MIC5870
4-HydroxyacetophenoneMycobacterium spp.MIC11750
Structure-Activity Relationship (SAR) Insights
  • Phenolic Hydroxyl Group: The -OH group at the 4'-position is crucial for antioxidant activity and often essential for anti-inflammatory action. It also serves as a handle for derivatization, for example, into ethers.

  • Allyl/Prenyl Group: The presence of an allyl or prenyl group at the 3'-position (ortho to the hydroxyl) generally enhances lipophilicity, which can improve cell membrane permeability and biological activity. The double bond in the allyl group can also be a site for further chemical modification.

  • Substitutions on the Ring: Adding electron-withdrawing or electron-donating groups to other positions on the aromatic ring can modulate the electronic properties and, consequently, the biological activity. For example, alkoxy groups have been successfully used to create potent anti-inflammatory agents.

  • Acetyl Group Modification: The acetyl group can be modified to form Schiff bases or other derivatives, which has been shown to generate compounds with potent phosphodiesterase inhibitory activity, suggesting a role in other signaling pathways.

Conclusion

This compound and its analogues represent a promising class of compounds with a rich potential for drug discovery. The straightforward synthesis of the core structure via the Claisen rearrangement, coupled with the numerous possibilities for derivatization, makes this scaffold highly attractive for medicinal chemists. The demonstrated anti-inflammatory, antioxidant, and antimicrobial activities warrant further investigation. Future research should focus on synthesizing novel derivatives, exploring their mechanisms of action in greater detail, and conducting comprehensive structure-activity relationship studies to optimize potency and selectivity for various therapeutic targets. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in this exciting area of research.

Methodological & Application

Application Notes and Protocols: 3'-Allyl-4'-hydroxyacetophenone Antioxidant Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Allyl-4'-hydroxyacetophenone is a phenolic compound recognized for its potential antioxidant properties, making it a compound of interest in the pharmaceutical, cosmetic, and food industries.[1][2] Its chemical structure, featuring a hydroxyl group attached to an aromatic ring, suggests its capability to act as a free radical scavenger.[1][3][4] The evaluation of its antioxidant activity is crucial for substantiating its efficacy in various applications, from skincare formulations designed to protect against oxidative stress to its use as a natural preservative.[1][2]

Data Presentation: Antioxidant Activity of Structurally Related Compounds

Quantitative data on the antioxidant activity of this compound is not extensively reported in peer-reviewed literature. However, studies on structurally similar hydroxyacetophenone derivatives provide valuable insights into the potential efficacy of this compound class. The following table summarizes the 50% inhibitory concentration (IC50) values for related compounds, which can serve as a benchmark for experimental studies. A lower IC50 value indicates a higher antioxidant potency.

Compound NameAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
3,5-Diprenyl-4-hydroxyacetophenoneDPPH26.00 ± 0.37Ascorbic Acid60.81 ± 1.33

This table presents data for a structurally related compound to provide a comparative context for the antioxidant potential of this compound.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays to determine the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the test compound or the positive control to the respective wells.

    • For the blank (control), add 100 µL of the solvent (methanol or ethanol) instead of the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the blank (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample (DPPH solution with the test compound).

  • Determination of IC50 Value: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical has a characteristic blue-green color, which diminishes in the presence of an antioxidant that can donate an electron or a hydrogen atom. The decrease in absorbance is measured at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K2S2O8)

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm. This working solution should be prepared fresh for each assay.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution to obtain various concentrations.

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compound or the positive control to the respective wells.

    • For the blank (control), add 10 µL of the solvent instead of the test compound.

  • Incubation: Incubate the microplate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the blank.

    • A_sample is the absorbance of the test sample.

  • Determination of IC50 Value: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagent Prepare Reagents (e.g., DPPH, ABTS) prep_sample Prepare Test Compound (this compound) and Positive Control mix Mix Reagents with Test Compound/Control prep_sample->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for in vitro antioxidant activity assays.

G phenolic_antioxidant Phenolic Antioxidant (R-OH) free_radical Free Radical (X•) stable_radical Stable Phenoxyl Radical (R-O•) phenolic_antioxidant->stable_radical H• donation neutralized_molecule Neutralized Molecule (XH) free_radical->neutralized_molecule H• acceptance

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Allyl-4'-hydroxyacetophenone is a phenolic compound with a chemical structure suggesting potential anti-inflammatory properties. Its structural similarity to other known anti-inflammatory agents, such as 3,5-Diprenyl-4'-hydroxyacetophenone and p-hydroxyacetophenone, indicates its promise as a therapeutic candidate for inflammatory conditions. This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory mediators and signaling pathways in a cellular model of inflammation.

The protocols described herein utilize the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells mimic the inflammatory response by producing nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and activating key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation: Summary of Expected Outcomes

The following tables summarize the anticipated quantitative data from the described in vitro assays, based on studies of structurally related compounds. These tables are intended to provide a reference for expected dose-dependent effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)NO Production (% of LPS Control)% Inhibition
0 (Vehicle Control)100%0%
1085%15%
2565%35%
5040%60%
10025%75%
Positive Control (e.g., L-NMMA)15%85%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
0 (Vehicle Control)100%100%100%
1090%92%88%
2570%75%68%
5050%55%45%
10035%40%30%
Positive Control (e.g., Dexamethasone)20%25%15%

Table 3: Effect of this compound on Anti-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)IL-10 (% of LPS Control)
0 (Vehicle Control)100%
10115%
25130%
50150%
100175%
Positive Control (e.g., Dexamethasone)200%

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Principle: This assay assesses the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove cell debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes for phosphorylation studies).

  • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture RAW 264.7 Cell Culture Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Pretreatment Pre-treat with This compound Cell_Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation MTT Cell Viability (MTT) Stimulation->MTT Griess NO Production (Griess) Stimulation->Griess ELISA Cytokine Levels (ELISA) Stimulation->ELISA Western Signaling Proteins (Western Blot) Stimulation->Western Data_Analysis Analyze and Quantify Results MTT->Data_Analysis Griess->Data_Analysis ELISA->Data_Analysis Western->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory assays.

NFkB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Gene_Expression induces Nucleus Nucleus Compound 3'-Allyl-4'- hydroxyacetophenone Compound->IKK inhibits Compound->IkB prevents degradation

Caption: NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression induces Compound 3'-Allyl-4'- hydroxyacetophenone Compound->MAPK inhibits phosphorylation

Caption: MAPK signaling pathway in inflammation.

The Versatility of 3'-Allyl-4'-hydroxyacetophenone as a Synthetic Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3'-Allyl-4'-hydroxyacetophenone is a valuable and versatile synthetic intermediate, serving as a cornerstone in the construction of a diverse array of heterocyclic compounds and other complex molecules. Its unique structural features—a reactive acetyl group, a nucleophilic hydroxyl group, and a modifiable allyl group—provide multiple avenues for chemical elaboration. This makes it a key building block in the synthesis of chalcones, flavanones, and chromones, classes of compounds renowned for their significant biological activities. These activities include potential anti-inflammatory, antioxidant, and antimicrobial properties, making derivatives of this compound attractive targets for drug discovery and development. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of these important molecular scaffolds.

Application Notes

This compound is primarily employed as a precursor in condensation and cyclization reactions. The presence of the allyl group ortho to the hydroxyl group offers opportunities for subsequent intramolecular cyclizations or further functionalization, expanding the chemical space accessible from this starting material.

Key Applications:

  • Synthesis of Chalcones: The acetyl group readily participates in base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to yield 3'-allyl-4'-hydroxychalcones. These chalcones are not only important synthetic intermediates themselves but also exhibit a range of biological activities.

  • Synthesis of Flavanones: The chalcones derived from this compound can be cyclized under acidic or basic conditions to afford flavanones. This intramolecular Michael addition is a fundamental transformation in flavonoid synthesis.

  • Synthesis of Chromones: While less common, the core structure is amenable to reactions leading to the formation of chromone derivatives, another class of biologically active heterocyclic compounds.

  • Drug Discovery and Development: The derivatives of this compound are explored for their potential as anti-inflammatory, antioxidant, and antimicrobial agents, making this intermediate highly relevant to medicinal chemistry and drug development programs.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key derivatives from this compound.

Protocol 1: General Procedure for the Synthesis of 3'-Allyl-4'-hydroxychalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.

Reaction Scheme:

G cluster_reactants Reactants start This compound reagents Ethanol, aq. NaOH Room Temperature aldehyde Substituted Aromatic Aldehyde product 3'-Allyl-4'-hydroxychalcone reagents->product

Claisen-Schmidt Condensation Workflow

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10-40% in water)

  • Hydrochloric acid (HCl), dilute (e.g., 10%)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3'-allyl-4'-hydroxychalcone.

Expected Yields: Yields can vary depending on the specific aldehyde used but are generally in the range of 60-90%.

Protocol 2: General Procedure for the Synthesis of 5-Allyl-flavanones from 3'-Allyl-4'-hydroxychalcones

This protocol outlines the acid-catalyzed cyclization of a 3'-allyl-4'-hydroxychalcone to the corresponding flavanone.

Reaction Scheme:

G start 3'-Allyl-4'-hydroxychalcone reagents Ethanol, conc. H2SO4 Reflux product 5-Allyl-flavanone reagents->product

Flavanone Synthesis via Intramolecular Cyclization

Materials:

  • 3'-Allyl-4'-hydroxychalcone (from Protocol 1)

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Reflux apparatus

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 3'-allyl-4'-hydroxychalcone (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • The precipitated flavanone is collected by vacuum filtration and washed with water.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent system.

Quantitative Data

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following table presents representative data for structurally related chalcones and flavanones to indicate the potential biological activities.

Table 1: Biological Activities of Structurally Related Chalcone and Flavanone Derivatives

Compound ClassDerivative TypeBiological ActivityAssayResult (IC₅₀ / MIC)Reference
ChalconeHalogenatedAntimicrobialMicrodilutionMIC: 62.5 - 250 µg/mL[2]
ChalconeHydroxylatedAntioxidantDPPH Scavenging-[1]
ChalconeHydroxylatedAntimicrobialDisc DiffusionBroad Spectrum[1]
FlavanoneCarboxy-substitutedAnti-inflammatoryNO Inhibition (LPS-induced RAW 264.7)IC₅₀: 0.906 µg/mL[3]
FlavanoneBromo-substitutedAnti-inflammatoryNO Inhibition (LPS-induced RAW 264.7)IC₅₀: 1.030 µg/mL[3]

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of many chalcone and flavanone derivatives are often attributed to their interaction with key signaling pathways involved in the inflammatory response. One of the most well-studied is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G cluster_pathway Simplified NF-κB Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB_IkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) nucleus->genes Induces Transcription chalcone Chalcone/Flavanone Derivatives chalcone->IKK Inhibits chalcone->NFkB_active Inhibits Translocation

Inhibition of NF-κB Signaling by Chalcone/Flavanone Derivatives

This diagram illustrates how chalcone and flavanone derivatives may exert their anti-inflammatory effects by inhibiting key steps in the NF-κB signaling cascade, ultimately leading to a reduction in the expression of pro-inflammatory genes.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific substrates and laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Allyl-4'-hydroxyacetophenone is a phenolic compound with potential applications in various fields, including pharmaceuticals and fragrance industries.[1] Accurate and reliable quantification of this compound is essential for quality control, stability studies, and research purposes. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is based on common practices for the analysis of related phenolic and acetophenone compounds.[2][3][4][5][6][7]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number1132-05-4[8][9][10]
Molecular FormulaC₁₁H₁₂O₂[8][9][10][11]
Molecular Weight176.21 g/mol [8][9][10]
Melting Point115-119 °C[8][9][10]
AppearanceSolid

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[4][12] The proposed chromatographic conditions are summarized in the table below, derived from methods for similar phenolic compounds.[2][13][14][15][16]

ParameterProposed Condition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength275 nm
Run Time10 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade acetonitrile and HPLC-grade water in a 60:40 volume/volume ratio. Add 0.1% phosphoric acid to the mixture and sonicate for 15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. For complex matrices, an appropriate extraction procedure may be necessary. All solutions should be filtered through a 0.45 µm syringe filter before injection.[7]

3. Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 for a minimum of 5 concentration levels.
Accuracy Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Specificity The peak for this compound should be well-resolved from other components.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Workflow and Diagrams

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_setup HPLC System Setup & Equilibration prep_mobile->hplc_setup prep_std Standard Solution Preparation sys_suitability System Suitability Test prep_std->sys_suitability prep_sample Sample Solution Preparation analysis Sample and Standard Analysis prep_sample->analysis hplc_setup->sys_suitability sys_suitability->analysis peak_integration Peak Integration & Identification analysis->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification Method_Development compound 3'-Allyl-4'- hydroxyacetophenone related_compounds Related Phenolic & Acetophenone Compounds compound->related_compounds Structural Similarity hplc_params Initial HPLC Parameters (Column, Mobile Phase, etc.) related_compounds->hplc_params Informs Starting Conditions optimization Method Optimization (Resolution, Peak Shape) hplc_params->optimization validation Method Validation (ICH Guidelines) optimization->validation final_method Final Validated Method validation->final_method

References

Application Notes and Protocols for Cell-Based Efficacy Testing of 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Allyl-4'-hydroxyacetophenone, also known as 4-Acetyl-2-allylphenol, is a phenolic compound with the chemical formula C₁₁H₁₂O₂.[1][2][3] Belonging to the hydroxyacetophenone family, this compound and its analogs are noted for a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[4][5][6] Its potential applications span the pharmaceutical, cosmetic, and food industries.[4] These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic, anti-inflammatory, and antioxidant efficacy of this compound, offering a framework for researchers in drug discovery and development.

Compound Profile: this compound

PropertyValueReference
CAS Number 1132-05-4[1][2][7]
Molecular Formula C₁₁H₁₂O₂[1][3]
Molecular Weight 176.21 g/mol [2]
Synonyms 4-Acetyl-2-allylphenol[2][7]
Appearance Pale yellow amorphous powder/solid[4]
Melting Point 115-119 °C[1][2]

Application Note 1: Cytotoxicity Assessment using MTT Assay

To determine the effective, non-toxic concentration range of this compound for subsequent efficacy assays, a cytotoxicity assessment is paramount. The MTT assay is a standard colorimetric method for evaluating cell viability.

Experimental Protocol: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is quantified by dissolving them in a solubilizing agent and measuring the absorbance.[8]

Materials:

  • Selected cell line (e.g., RAW 264.7 macrophages, HaCaT keratinocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity of this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
RAW 264.724>100
HaCaT24>100
J774A.148>100

Note: Data are hypothetical and for illustrative purposes.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout seed 1. Seed Cells (1x10⁴ cells/well) treat 2. Treat with Compound (Serial Dilutions) seed->treat incubate_compound 3. Incubate (24-48 hours) treat->incubate_compound add_mtt 4. Add MTT Reagent incubate_compound->add_mtt incubate_mtt 5. Incubate (4 hours) add_mtt->incubate_mtt dissolve 6. Dissolve Formazan (Add DMSO) incubate_mtt->dissolve read 7. Measure Absorbance (570 nm) dissolve->read analyze 8. Calculate IC₅₀ read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Application Note 2: Anti-Inflammatory Efficacy Assessment

Phenolic compounds are often investigated for their anti-inflammatory properties. The following protocols assess the ability of this compound to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. A related compound, 3,5-Diprenyl-4-hydroxyacetophenone, has shown potent anti-inflammatory effects by inhibiting nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9][10][11]

Experimental Protocol: Nitric Oxide (NO) Production via Griess Assay

Principle: NO production is an indicator of inflammatory response. The Griess assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and its absorbance is measured to determine NO concentration.[8]

Materials:

  • RAW 264.7 or J774A.1 macrophage cells

  • LPS (Lipopolysaccharide) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding & Treatment: Seed macrophages (5 x 10⁴ cells/well) and incubate for 24 hours. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: Collect 100 µL of cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to the supernatant.

  • Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark. Measure absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production relative to the LPS-stimulated control.

Experimental Protocol: Cytokine Measurement via ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the cell supernatant.

Procedure:

  • Follow steps 1-3 from the Griess Assay protocol to obtain cell supernatants.

  • Use commercially available ELISA kits for TNF-α, IL-6, and IL-10.

  • Perform the ELISA according to the manufacturer's instructions.

  • Measure the absorbance on a microplate reader at the specified wavelength.

  • Calculate cytokine concentrations based on the provided standards and determine the percentage inhibition (for TNF-α, IL-6) or induction (for IL-10).

Data Presentation: Anti-inflammatory Effects of this compound

BiomarkerConcentration (µM)Inhibition / Induction (%)
Nitric Oxide (NO) 5045% Inhibition
TNF-α 5052% Inhibition
IL-6 5048% Inhibition
IL-10 5065% Induction

Note: Data are hypothetical and for illustrative purposes. Similar results have been observed for related compounds.[10][11]

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription Compound 3'-Allyl-4'- hydroxyacetophenone Compound->IKK Inhibition

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Application Note 3: Cellular Antioxidant Efficacy Assessment

Phenolic compounds are well-regarded for their antioxidant capabilities, which involve neutralizing reactive oxygen species (ROS).[12][13] The Cellular Antioxidant Assay (CAA) measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant result than simple chemical assays.[12]

Experimental Protocol: Cellular Antioxidant Assay (CAA)

Principle: The CAA utilizes the probe 2',7'-Dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases deacetylate it to DCFH. In the presence of ROS (induced by AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will scavenge the ROS, thereby reducing the oxidation of DCFH and decreasing fluorescence.[12]

Materials:

  • Hepatocarcinoma HepG2 or other suitable cells

  • DCFH-DA probe

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a free radical initiator

  • Quercetin (positive control)

  • 96-well black microplates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells (6 x 10⁴ cells/well) in a 96-well black plate and incubate for 24 hours.

  • Compound & Probe Loading: Remove medium and treat cells with 100 µL of medium containing this compound and 25 µM DCFH-DA. Incubate for 1 hour.

  • Washing: Wash the cells with PBS to remove excess compound and probe.

  • ROS Induction: Add 100 µL of 600 µM AAPH to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader (pre-warmed to 37°C). Measure fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

Data Presentation: Cellular Antioxidant Activity

CompoundConcentration (µM)CAA Value (Quercetin Eq. µmol/100µmol)
Quercetin (Control) 25100.0
This compound 2585.2
This compound 50145.6

Note: Data are hypothetical and for illustrative purposes.

CAA_Workflow cluster_setup Cell Preparation & Loading cluster_reaction Oxidative Stress & Measurement cluster_analysis Data Analysis seed_cells 1. Seed HepG2 Cells load_probe 2. Load Cells with DCFH-DA and Test Compound seed_cells->load_probe wash_cells 3. Wash Cells with PBS load_probe->wash_cells add_aaph 4. Induce ROS with AAPH wash_cells->add_aaph measure_fluorescence 5. Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) add_aaph->measure_fluorescence calculate_auc 6. Calculate Area Under Curve (AUC) measure_fluorescence->calculate_auc determine_caa 7. Determine CAA Value calculate_auc->determine_caa

Caption: Experimental workflow for the Cellular Antioxidant Assay (CAA).

References

Application Notes and Protocol for DPPH Radical Scavenging Assay of 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of chemical compounds.[1][2][3][4] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2][5] This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][2][6] This application note provides a detailed protocol for assessing the free radical scavenging activity of 3'-Allyl-4'-hydroxyacetophenone using the DPPH assay.

Principle of the Assay

The DPPH radical is a stable free radical that has a deep violet color in solution, typically methanol or ethanol.[2] When it reacts with an antioxidant compound, such as this compound, which can donate a hydrogen atom, the DPPH radical is reduced to its non-radical form, DPPH-H. This causes the violet color to fade, and the change in absorbance is directly proportional to the radical scavenging activity of the antioxidant. The results are often expressed as the percentage of DPPH radical scavenging activity or as the IC50 value, which is the concentration of the antioxidant required to reduce the initial DPPH concentration by 50%.[2][7]

Experimental Protocol

This protocol is designed for a 96-well microplate format for high-throughput analysis, but can be adapted for use in cuvettes.

Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade) or Ethanol (99.5%)[1][6][8]

  • Positive Control: Ascorbic acid, Trolox, or Butylated Hydroxytoluene (BHT)[1][5]

  • 96-well microplate[8]

  • Microplate reader capable of measuring absorbance at 517 nm[8]

  • Micropipettes and multichannel pipette[8]

  • Analytical balance

  • Volumetric flasks

  • Aluminum foil

Solution Preparation:

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol in a volumetric flask.[1]

    • The solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[6]

    • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[1][6]

    • Prepare this solution fresh daily.[1]

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or a suitable solvent in which the compound is fully soluble.[1]

  • Serial Dilutions of Test Compound:

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).[1] The solvent used for dilution should be the same as the one used for the stock solution.

  • Positive Control Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in the same manner as the test compound.[1]

    • Prepare serial dilutions of the positive control as described for the test compound.

Assay Procedure (96-well plate):

  • Plate Setup:

    • Add 100 µL of the different concentrations of the this compound sample solutions into the wells of the 96-well plate in triplicate.

    • Add 100 µL of the different concentrations of the positive control solutions into separate wells in triplicate.

    • Prepare a blank control containing 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH working solution.[1]

    • Prepare a sample blank for each concentration of the test compound, containing 100 µL of the sample solution and 100 µL of the solvent (without DPPH) to account for any background absorbance of the compound.[5]

  • Reaction Initiation:

    • To each well containing the sample and positive control dilutions, add 100 µL of the 0.1 mM DPPH working solution.

    • Mix the contents of the wells gently by pipetting.

  • Incubation:

    • Incubate the microplate in the dark at room temperature for 30 minutes.[1][2][5][6] The incubation time may need to be optimized depending on the reaction kinetics of the compound.[1]

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2][5]

Data Analysis:

  • Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition (% Inhibition) of the DPPH radical is calculated using the following formula:[7]

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the blank control (DPPH solution without the test sample).

    • A_sample is the absorbance of the test sample (DPPH solution with the test compound), corrected for the background absorbance of the sample by subtracting the absorbance of the sample blank.

  • Determine the IC50 Value:

    • Plot the % Inhibition against the corresponding concentrations of this compound.

    • The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical. This can be determined by regression analysis from the dose-response curve.[7] A lower IC50 value indicates a higher antioxidant activity.[9]

Data Presentation

The quantitative results of the DPPH assay for this compound should be summarized in a clear and structured table for easy comparison with the positive control.

Concentration (µg/mL)% Inhibition of this compound (Mean ± SD)% Inhibition of Positive Control (e.g., Ascorbic Acid) (Mean ± SD)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
IC50 Value (µg/mL)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the DPPH assay protocol.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to Initiate Reaction prep_dpph->add_dpph prep_sample Prepare Stock & Serial Dilutions of this compound plate_loading Pipette Samples, Controls, and Blanks into 96-well Plate prep_sample->plate_loading prep_control Prepare Stock & Serial Dilutions of Positive Control prep_control->plate_loading plate_loading->add_dpph incubation Incubate in Dark (30 min, RT) add_dpph->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow diagram illustrating the DPPH radical scavenging assay protocol.

References

Application Notes and Protocols: 3'-Allyl-4'-hydroxyacetophenone in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Allyl-4'-hydroxyacetophenone, also known as 4-Acetyl-2-allylphenol, is a versatile phenolic compound with significant potential in cosmetic and pharmaceutical applications.[1][2] Its chemical structure, featuring both a hydroxyl group and an allyl substituent on the acetophenone backbone, contributes to its diverse biological activities. This document provides a comprehensive overview of its applications, supported by experimental data from structurally related compounds, and detailed protocols for in vitro evaluation. The compound is recognized for its antioxidant, antimicrobial, and anti-inflammatory properties, making it a valuable ingredient in skincare formulations for protecting the skin from oxidative stress and in pharmaceutical research for developing new therapeutic agents.[1][2]

Physicochemical Properties

PropertyValueReference
CAS Number 1132-05-4[3]
Molecular Formula C₁₁H₁₂O₂[3]
Molecular Weight 176.21 g/mol [3]
Appearance Pale yellow amorphous powder[2]
Melting Point 115-119 °C
Solubility Soluble in organic solvents like methanol and ethanol.

Applications in Cosmetic Formulations

This compound is a promising ingredient in cosmetology due to its multifaceted benefits for skin health. Its primary applications include:

  • Antioxidant Protection: As a phenolic compound, it can effectively neutralize free radicals, which are major contributors to premature aging and skin damage.[2] This antioxidant capacity helps protect the skin from environmental stressors such as UV radiation and pollution.

  • Skin Lightening and Hyperpigmentation Control: By inhibiting the activity of tyrosinase, a key enzyme in melanin synthesis, this compound can help in reducing hyperpigmentation and promoting a more even skin tone.[4][5]

  • Anti-inflammatory and Soothing Effects: Its anti-inflammatory properties can help to calm irritated skin and reduce redness, making it suitable for formulations aimed at sensitive skin.[6]

  • Antimicrobial Activity: The compound exhibits antimicrobial properties, which can contribute to the preservation of cosmetic formulations and may also offer benefits for acne-prone skin.[2]

Applications in Pharmaceutical Formulations

In the pharmaceutical arena, this compound is being explored for its therapeutic potential, primarily in the following areas:

  • Anti-inflammatory Drug Development: The compound's ability to modulate inflammatory pathways, such as the NF-κB signaling cascade, makes it a candidate for the development of novel anti-inflammatory drugs.[5][6]

  • Antioxidant-based Therapies: Its capacity to combat oxidative stress suggests potential applications in diseases where oxidative damage is a key pathological feature.[2]

Quantitative Data Summary

Disclaimer: The following quantitative data is for structurally related compounds and is provided as a reference to indicate the potential activity of this compound. Further experimental validation on this compound is required.

Table 1: Antioxidant Activity of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP)

AssayParameterValue (µg/mL)
DPPH Radical ScavengingIC₅₀26.00 ± 0.37

Data from a study on a structurally related compound, 3,5-Diprenyl-4-hydroxyacetophenone (DHAP).[6]

Table 2: Tyrosinase Inhibitory Activity of 4-Hydroxyacetophenone (4-HAP)

AssaySubstrateParameterValue (µM)
Mushroom Tyrosinase InhibitionL-DOPAIC₅₀>1000

Data from a study on a structurally related compound, 4-Hydroxyacetophenone (4-HAP). The study indicated that while direct tyrosinase inhibition was low, the compound significantly reduced melanin content in B16F10 cells through other mechanisms.

Table 3: In Vitro Anti-inflammatory Activity of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) in LPS-Stimulated J774A.1 Macrophages

Inflammatory MediatorInhibition at 91.78 µM (%)
Nitric Oxide (NO)38.96
TNF-α59.14
IL-1β55.56
IL-651.62
IL-10 (Increase)61.20

Data from a study on a structurally related compound, 3,5-Diprenyl-4-hydroxyacetophenone (DHAP).[6]

Table 4: COX-2 Inhibitory Activity of a Chrysin Derivative (Ch-4)

CompoundParameterValue (µM)
Ch-4 (5,7-diacetylflavone)IC₅₀2.7

Data from a study on a structurally related flavone derivative, provided for context on potential COX-2 inhibition by phenolic compounds.[7]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Evidence from the structurally similar compound p-hydroxyacetophenone suggests that the anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.[5] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB protein is phosphorylated and subsequently degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2. This compound is hypothesized to inhibit the degradation of IκB, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p50/p65) IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 3'-Allyl-4'- hydroxyacetophenone Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway.
Skin Lightening Mechanism via Tyrosinase Inhibition

The skin lightening effect is attributed to the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[4][5] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, which then proceeds through a series of reactions to form melanin. By inhibiting tyrosinase, this compound can effectively reduce melanin production, leading to a lighter skin tone and reduction of hyperpigmented spots.

G Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase1 Tyrosinase Tyrosinase1->DOPA Tyrosinase2 Tyrosinase Tyrosinase2->Dopaquinone Compound 3'-Allyl-4'- hydroxyacetophenone Compound->Tyrosinase1 Inhibits Compound->Tyrosinase2 Inhibits

Inhibition of Melanogenesis via Tyrosinase.

Experimental Protocols

Experimental Workflow for In Vitro Bioactivity Screening

The following diagram outlines a general workflow for screening the bioactivity of this compound.

G start Start: this compound cytotoxicity Cytotoxicity Assay (e.g., MTT on Keratinocytes, Melanocytes) start->cytotoxicity antioxidant Antioxidant Assays (DPPH, ABTS, FRAP, ORAC) cytotoxicity->antioxidant Non-toxic concentrations tyrosinase Tyrosinase Inhibition Assay (Mushroom Tyrosinase) cytotoxicity->tyrosinase Non-toxic concentrations anti_inflammatory Anti-inflammatory Assays (NO, Cytokine production in Macrophages) cytotoxicity->anti_inflammatory Non-toxic concentrations data_analysis Data Analysis and IC₅₀ Determination antioxidant->data_analysis tyrosinase->data_analysis cox_inhibition COX-2 Inhibition Assay anti_inflammatory->cox_inhibition cox_inhibition->data_analysis end Conclusion on Bioactivity data_analysis->end

General workflow for in vitro screening.
Protocol 1: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Mushroom Tyrosinase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic acid (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound and kojic acid in DMSO.

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 40 µL of the test compound or positive control solution.

    • Add 80 µL of phosphate buffer.

    • Add 40 µL of the mushroom tyrosinase solution.

    • Pre-incubate at 25°C for 10 minutes.

  • Reaction Initiation:

    • Add 40 µL of the L-DOPA solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 475 nm at different time points (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Calculation:

    • The percentage of tyrosinase inhibition is calculated as: % Inhibition = [((A_control - A_control_blank) - (A_sample - A_sample_blank)) / (A_control - A_control_blank)] x 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on NO production in macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Measurement of Nitrite:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Protocol 4: In Vitro COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the direct inhibitory effect of this compound on COX-2 enzyme activity.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of the enzyme, probe, and substrate according to the manufacturer's instructions (e.g., from a commercial kit).

    • Prepare a stock solution and serial dilutions of this compound and celecoxib.

  • Assay:

    • In a 96-well black plate, add the test compound or positive control.

    • Add the COX-2 enzyme and incubate for a short period.

  • Reaction Initiation:

    • Add the arachidonic acid solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculation:

    • Calculate the rate of the reaction (slope) for each concentration.

    • The percentage of inhibition is calculated as: % Inhibition = [(Slope_control - Slope_sample) / Slope_control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[8][9]

Safety and Toxicology

While specific toxicity data for this compound is limited, it is important to conduct cytotoxicity assays on relevant skin cells (keratinocytes, melanocytes, fibroblasts) to determine safe concentration ranges for topical formulations.[10][11][12][13] Standard assays like the MTT or neutral red uptake assays can be employed for this purpose. For pharmaceutical development, a comprehensive toxicological profile would be required.

References

Synthesis of Flavonoids from 3'-Allyl-4'-hydroxyacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The synthesis of novel flavonoid derivatives is a key area of research in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of allyl-substituted flavonoids, starting from 3'-Allyl-4'-hydroxyacetophenone. The presence of the allyl group can enhance the biological activity and lipophilicity of the flavonoid scaffold.

The synthetic strategy involves a two-step process:

  • Claisen-Schmidt Condensation: Formation of an allyl-substituted chalcone through the base-catalyzed condensation of this compound with a substituted benzaldehyde.

  • Oxidative Cyclization: Conversion of the chalcone intermediate into the corresponding flavone via an intramolecular cyclization and oxidation.

This document outlines both conventional and microwave-assisted methods for these transformations, providing comparative data to aid in methodological selection.

Synthetic Workflow

The overall synthetic pathway from this compound to 6-Allyl- and 8-Allylflavones is depicted below. The Claisen-Schmidt condensation yields a 2'-hydroxy-3'-allylchalcone, which upon oxidative cyclization, can theoretically yield both the 8-allyl and 6-allyl flavone isomers. The regioselectivity of the cyclization can be influenced by the reaction conditions.

Synthesis_Workflow start This compound chalcone Allyl-substituted Chalcone start->chalcone Claisen-Schmidt Condensation (ArCHO, Base) flavone6 6-Allylflavone chalcone->flavone6 Oxidative Cyclization flavone8 8-Allylflavone chalcone->flavone8 Oxidative Cyclization Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Allylflavone Allyl-Flavonoids Allylflavone->PI3K Inhibition Allylflavone->Akt Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Inflammation Inflammation & Apoptosis ERK->Inflammation Allylflavone2 Allyl-Flavonoids Allylflavone2->Raf Modulation Allylflavone2->MEK Modulation

Application Notes and Protocols: 3'-Allyl-4'-hydroxyacetophenone as a Flavoring Agent in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Allyl-4'-hydroxyacetophenone, also known as 4-Acetyl-2-allylphenol, is a versatile aromatic compound with applications in the food, fragrance, and pharmaceutical industries.[1][2][3] In food science, it is utilized as a flavoring agent, contributing a pleasant aroma to various products.[1][2][3] Beyond its sensory attributes, this compound exhibits antioxidant and antimicrobial properties, suggesting its potential use as a natural preservative to enhance product stability and longevity.[1][2][3] Its multifunctional nature allows for the improvement of both the sensory experience and the intrinsic quality of food products.[2][3]

This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a flavoring agent. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Synonyms 4-Acetyl-2-allylphenol[4]
CAS Number 1132-05-4[1][4]
Molecular Formula C₁₁H₁₂O₂[1][4]
Molecular Weight 176.21 g/mol [1][4]
Appearance Pale yellow amorphous powder[2]
Melting Point 115-119 °C[5]
Boiling Point 200-201 °C at 21 Torr[5]
Purity ≥ 97%[4]
Storage Conditions 0-8 °C[2]

Synthesis Protocol: Claisen Rearrangement

This compound is commonly synthesized via a thermal Claisen rearrangement of 4-(allyloxy)acetophenone.[5] This[2][2]-sigmatropic rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds.

Materials
  • 4-(allyloxy)acetophenone

  • N,N-dimethylaniline (or diphenyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

  • Silica gel for column chromatography

Procedure
  • Place 4-(allyloxy)acetophenone in a round-bottom flask.

  • Add a high-boiling solvent such as N,N-dimethylaniline or diphenyl ether. Alternatively, the reaction can be carried out neat (without solvent) at a higher temperature.[5]

  • Heat the mixture to reflux (typically 185-230 °C) for a specified time (e.g., several hours).[5] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

  • Wash the organic layer with an acidic solution (e.g., dilute HCl) to remove the N,N-dimethylaniline, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

G cluster_synthesis Synthesis Workflow start Start reactant 4-(allyloxy)acetophenone start->reactant solvent High-boiling solvent (e.g., N,N-dimethylaniline) or neat reactant->solvent heating Heat to reflux (185-230 °C) solvent->heating monitoring Monitor reaction by TLC heating->monitoring workup Cool, extract, and wash monitoring->workup purification Purify by column chromatography workup->purification product This compound purification->product

Synthesis of this compound.

Application in Food Products

Flavor Profile and Usage Levels

Phenolic compounds can contribute a range of flavor notes, including smoky, spicy, and medicinal.[6] The allyl group may add a slightly pungent or sharp character. The overall flavor profile in a food matrix will depend on the concentration used and interactions with other food components.

Table 2: General Flavor Profile of Related Phenolic Compounds

CompoundTypical Flavor Descriptors
Eugenol (related allylphenol)Clove, spicy, woody
4-VinylguaiacolClove-like, spicy, herbal
Phenolic compounds (general)Smoky, medicinal, spicy

The optimal usage level of this compound should be determined through sensory evaluation for each specific food application. It is recommended to start with very low concentrations (in the parts-per-million or even parts-per-billion range) and incrementally increase to the desired flavor intensity.

Regulatory Status

A specific FEMA (Flavor and Extract Manufacturers Association) number or GRAS (Generally Recognized as Safe) notification for this compound was not identified in the available public databases. However, the related compound 4-hydroxyacetophenone is listed as FEMA No. 4330 and is considered GRAS.[7][8] It is the responsibility of the user to ensure compliance with all relevant food regulations in the intended country of use.

Experimental Protocols

The following are general protocols that can be adapted for the evaluation of this compound in food systems.

Sensory Evaluation: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.

To determine if the addition of this compound to a food product at a specific concentration results in a perceivable sensory difference compared to a control.

  • Control food product

  • Test food product (with added this compound)

  • Identical, coded sample containers

  • Sensory booths with controlled lighting and temperature

  • Water and unsalted crackers for palate cleansing

  • Ballot sheets or sensory software

A panel of at least 20-30 individuals, screened for their sensory acuity, is recommended.

  • Prepare the control and test products.

  • For each panelist, present three coded samples: two will be the control and one will be the test, or two will be the test and one will be the control.

  • The order of presentation of the three samples should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.

  • Provide water and unsalted crackers for panelists to cleanse their palate between samples.

  • Collect the responses.

  • Analyze the data statistically using a binomial or chi-square test to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).

G cluster_sensory Sensory Evaluation Workflow (Triangle Test) prep Prepare control and test samples present Present three coded samples to panelists (two alike, one different) prep->present taste Panelists taste samples and identify the 'odd' sample present->taste collect Collect responses taste->collect analyze Statistically analyze the data collect->analyze result Determine if a perceivable difference exists analyze->result

Workflow for a Triangle Test sensory evaluation.
Stability Testing in a Beverage Matrix

This protocol outlines an accelerated shelf-life study to assess the stability of this compound in an acidic beverage.

To evaluate the degradation of this compound in a beverage over time under accelerated conditions (elevated temperature).

  • Acidic beverage base (e.g., a citrate-buffered solution at pH 3.5)

  • This compound

  • Incubators set at various temperatures (e.g., 25°C, 35°C, 45°C)

  • Amber glass bottles with airtight seals

  • HPLC or GC-MS for quantitative analysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Spike the beverage base with the stock solution to achieve the desired final concentration.

  • Dispense the spiked beverage into amber glass bottles and seal them.

  • Place the bottles in incubators at the different temperatures.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a bottle from each temperature.

  • Analyze the concentration of this compound in each sample using a validated HPLC or GC-MS method.

  • Plot the concentration of the compound as a function of time for each temperature.

  • Determine the degradation kinetics and estimate the shelf-life at normal storage conditions using the Arrhenius equation.

Analytical Method: Quantification by HPLC

This is a general reverse-phase HPLC method for the analysis of phenolic compounds, which can be adapted for this compound.

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • This compound standard

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detector at the wavelength of maximum absorbance for this compound.

  • Column Temperature: 30 °C

  • Filter the beverage sample through a 0.45 µm syringe filter.

  • If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

  • Inject the prepared sample into the HPLC system.

Prepare a calibration curve using standard solutions of this compound of known concentrations. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][10]

To determine the in vitro antioxidant capacity of this compound.

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • UV-Vis spectrophotometer

  • Positive control (e.g., ascorbic acid, Trolox)

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the sample solution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • A control is prepared with the solvent instead of the sample solution.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

G cluster_antioxidant Antioxidant Activity (DPPH Assay) dpph DPPH Radical (Purple) reaction Donates Hydrogen Atom dpph->reaction antioxidant This compound (Antioxidant) antioxidant->reaction product Reduced DPPH (Yellow/Colorless) reaction->product

Conceptual diagram of the DPPH radical scavenging assay.

Conclusion

This compound is a promising flavoring agent with potential antioxidant and antimicrobial benefits in food applications. While specific quantitative data on its sensory properties and stability are limited in publicly available literature, the protocols provided in this document offer a framework for its systematic evaluation. Researchers and product developers are encouraged to conduct thorough sensory and stability testing to determine the optimal and safe use of this compound in their specific food matrices, while also ensuring regulatory compliance.

References

Application of 3'-Allyl-4'-hydroxyacetophenone in Polymer Chemistry: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potential Applications in Polymer Chemistry

The unique combination of functional groups in 3'-Allyl-4'-hydroxyacetophenone opens up several avenues for its use in polymer synthesis and modification:

  • Functional Monomer: The allyl group can participate in polymerization reactions, leading to polymers with pendent hydroxyacetophenone moieties. These functional groups can serve as sites for further chemical modifications, drug conjugation, or for tuning the polymer's physical and chemical properties.

  • Polymer Modification: The phenolic hydroxyl group allows for the grafting of this compound onto existing polymers that possess suitable reactive sites (e.g., ester or halide groups), thereby introducing allyl functionality for subsequent crosslinking or other "click" chemistry reactions.

  • Crosslinking Agent: The bifunctionality of the allyl and hydroxyl groups could be exploited in the development of crosslinked polymer networks with tailored properties.

  • Photo-responsive Polymers: The acetophenone moiety is a known photosensitizer, suggesting that polymers incorporating this unit could exhibit photo-responsive behavior, with potential applications in photolithography or controlled release systems.

Experimental Protocols (Theoretical)

Given the general difficulty in achieving high molecular weight polymers from allyl monomers due to degradative chain transfer[1], controlled polymerization techniques are recommended.

Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization

This protocol outlines a theoretical approach to the free-radical polymerization of this compound. It is anticipated that this method may yield oligomers or low molecular weight polymers.

Materials:

  • This compound (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 g, 28.4 mmol) in anhydrous DMF (50 mL).

  • Add AIBN (e.g., 0.047 g, 0.28 mmol, 1 mol% relative to monomer).

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen and heat the reaction mixture at 70°C for 24 hours with constant stirring.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (500 mL) with vigorous stirring.

  • Collect the precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterize the resulting polymer for its molecular weight (Mn, Mw), polydispersity index (PDI), and thermal properties (Tg).

Logical Workflow for Free Radical Polymerization:

FreeRadicalPolymerization Monomer This compound Reaction Polymerization (70°C, 24h, N2) Monomer->Reaction Initiator AIBN Initiator->Reaction Solvent Anhydrous DMF Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymer Poly(this compound) Precipitation->Polymer Characterization Characterization (GPC, DSC, NMR) Polymer->Characterization

Caption: Workflow for the synthesis of poly(this compound).

Protocol 2: Controlled Polymerization using RAFT (Reversible Addition-Fragmentation chain-Transfer)

To potentially achieve better control over molecular weight and a narrower PDI, a RAFT polymerization approach is proposed.

Materials:

  • This compound (Monomer)

  • AIBN (Initiator)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)

  • Anhydrous 1,4-Dioxane (Solvent)

  • Diethyl ether (Non-solvent for precipitation)

  • Nitrogen gas

Procedure:

  • Combine this compound (e.g., 2 g, 11.35 mmol), CPDTC (e.g., 0.039 g, 0.11 mmol, for a target DP of 100), and AIBN (e.g., 0.0037 g, 0.022 mmol, [RAFT]/[I] = 5) in a Schlenk flask.

  • Add anhydrous 1,4-dioxane (10 mL).

  • Perform three freeze-pump-thaw cycles and backfill with nitrogen.

  • Immerse the flask in an oil bath preheated to 70°C and stir for 12 hours.

  • Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by dropwise addition of the reaction mixture into cold diethyl ether.

  • Isolate the polymer by filtration and dry under vacuum.

  • Analyze the polymer for Mn, Mw, PDI, and conversion (via ¹H NMR).

Signaling Pathway for RAFT Polymerization Control:

RAFT_Mechanism Initiation Initiator → 2R• Propagation R• + M → Pn• Initiation->Propagation RAFT_PreEquilibrium Pn• + RAFT Agent ⇌ Intermediate• Propagation->RAFT_PreEquilibrium Reinitiation Intermediate• ⇌ Pm• + Dormant Species RAFT_PreEquilibrium->Reinitiation Main_Equilibrium Pn• + Dormant Species ⇌ Intermediate• Reinitiation->Main_Equilibrium Controlled_Growth Controlled Polymer Growth Main_Equilibrium->Controlled_Growth Low [P•]

Caption: Key steps in RAFT polymerization for controlled polymer growth.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical data for the polymerization of this compound based on the expected outcomes of the described protocols. This data is for illustrative purposes and would need to be confirmed by experimental work.

ParameterFree Radical Polymerization (Protocol 1)RAFT Polymerization (Protocol 2)
Monomer:Initiator Ratio100:1100:0.2 (M:I)
Monomer:RAFT Agent RatioN/A100:1
SolventDMF1,4-Dioxane
Temperature (°C)7070
Time (h)2412
Conversion (%)40-6070-90
Mn ( g/mol ) (Theoretical)1,000 - 5,00010,000 - 15,000
PDI (Mw/Mn) (Theoretical)> 2.0< 1.3
Glass Transition (Tg, °C)To be determinedTo be determined

Conclusion

This compound presents itself as a promising, yet underexplored, building block in polymer chemistry. The presence of multiple functional groups allows for a wide range of synthetic strategies to create novel polymers with tailored properties. The theoretical protocols provided here offer a starting point for researchers to explore the polymerization of this monomer. It is anticipated that controlled polymerization techniques will be crucial for synthesizing well-defined polymers. Future experimental work is necessary to validate these hypotheses and to fully elucidate the potential of poly(this compound) and its derivatives in various applications, including advanced drug delivery systems and functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Claisen Rearrangement for 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Claisen rearrangement for the synthesis of 3'-Allyl-4'-hydroxyacetophenone. This valuable intermediate is synthesized via the rearrangement of 4-(allyloxy)acetophenone. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to enhance reaction yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the Claisen rearrangement of 4-(allyloxy)acetophenone.

Q1: Why is the yield of my Claisen rearrangement consistently low?

Low yields can be attributed to several factors, primarily suboptimal reaction temperature or incomplete reaction.[1]

  • Insufficient Temperature: The traditional Claisen rearrangement is a thermal process often requiring high temperatures, typically in the range of 180-250°C, to proceed efficiently.[1] If the reaction is sluggish or incomplete, a gradual increase in temperature is recommended.

  • Reaction Time: Ensure the reaction is monitored to completion using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q2: I'm observing a significant amount of 4-hydroxyacetophenone as a by-product. How can this be minimized?

The formation of the parent phenol, 4-hydroxyacetophenone, is a common side reaction resulting from the cleavage of the allyl group, often under harsh thermal conditions.

  • Milder Reaction Conditions: The most effective way to reduce phenol formation is to lower the reaction temperature. This can be achieved by employing a Lewis acid catalyst, which facilitates the rearrangement under milder conditions where the cleavage pathway is less favorable.[1]

  • Microwave Irradiation: In some instances, microwave-assisted synthesis can provide rapid and uniform heating, potentially leading to a cleaner reaction profile with fewer by-products compared to conventional heating.[1] However, it is important to note that for some substrates, microwave irradiation can sometimes increase the yield of the phenol by-product.

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3'-allyl product?

The Claisen rearrangement of aryl allyl ethers preferentially proceeds to the ortho position. In the case of 4-(allyloxy)acetophenone, both ortho positions (C3 and C5) are available.

  • Steric Hindrance: While both ortho positions are electronically similar, steric factors can influence the regioselectivity. However, for this specific substrate, significant differences in steric hindrance are not expected.

  • Reaction Control: The initial[2][2]-sigmatropic rearrangement occurs at the ortho position. If both ortho positions are blocked, the reaction can proceed to the para position via a subsequent Cope rearrangement. Since the para position to the hydroxyl group is occupied by the acetyl group, the formation of a para rearranged product is not a primary concern. The primary product should be the ortho-rearranged this compound. If other isomers are observed, careful analysis of the starting material and reaction conditions is warranted.

Q4: The reaction seems to be stalled and is not proceeding to completion. What can I do?

A stalled reaction can be due to insufficient activation energy or catalyst deactivation.

  • Increase Temperature: As a first step, cautiously increasing the reaction temperature can help overcome the activation barrier.

  • Introduce a Lewis Acid Catalyst: To avoid the need for very high temperatures, which can lead to decomposition, a Lewis acid catalyst such as AlCl₃, BF₃·OEt₂, or ZnCl₂ can be introduced.[1] These catalysts can significantly accelerate the reaction, often allowing it to proceed at lower temperatures.[1]

Frequently Asked Questions (FAQs)

What is the general mechanism of the Claisen rearrangement for 4-(allyloxy)acetophenone?

The Claisen rearrangement is a[2][2]-sigmatropic rearrangement.[2] In this case, the allyl group of 4-(allyloxy)acetophenone migrates from the oxygen atom to the ortho carbon of the phenyl ring through a concerted, cyclic transition state. This is followed by tautomerization to restore the aromaticity of the phenol ring, yielding this compound.[2]

What is the role of a Lewis acid in this reaction?

Lewis acids coordinate to the ether oxygen, which polarizes the C-O bond and lowers the activation energy of the rearrangement. This allows the reaction to proceed at a faster rate and often at a lower temperature than the purely thermal process.

Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted synthesis can often dramatically reduce reaction times and in some cases, improve yields by promoting rapid and uniform heating.[1] This can be particularly advantageous for both thermal and Lewis acid-catalyzed rearrangements.

What solvents are typically used for this reaction?

High-boiling, non-polar solvents are often used for the thermal Claisen rearrangement to achieve the necessary high temperatures. Examples include N,N-dimethylaniline and diphenyl ether. For Lewis acid-catalyzed reactions, a wider range of solvents can be used, and in some cases, the reaction can be run neat (without solvent).

Data Presentation: Optimizing Reaction Conditions

The following table summarizes various reported conditions for the Claisen rearrangement of 4-(allyloxy)acetophenone to yield this compound.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
ThermalNoneNone200-230Not specified96ChemicalBook
ThermalNoneNone200-210Not specified78ChemicalBook
ThermalNoneDiphenyl etherRefluxNot specified76ChemicalBook
ThermalNoneN,N-dimethylanilineBoilingNot specifiedNot specifiedChemicalBook
ThermalNoneNone260-270Not specified64ChemicalBook

Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement (Neat)

This protocol is a general guideline for the solvent-free thermal rearrangement of 4-(allyloxy)acetophenone.

Materials:

  • 4-(allyloxy)acetophenone

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Appropriate solvent system for TLC (e.g., hexane:ethyl acetate)

  • Standard laboratory glassware for work-up and purification

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Place 4-(allyloxy)acetophenone (1 eq) into a round-bottom flask.

  • Heat the neat liquid under an inert atmosphere (e.g., nitrogen or argon) to 200-230°C.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC. The starting material and product can be visualized under UV light.

  • Once the reaction is complete (typically indicated by the disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.

  • The crude product, this compound, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement

This protocol is adapted for a microwave-assisted reaction using a Lewis acid catalyst.

Materials:

  • 4-(allyloxy)acetophenone

  • Anhydrous Lewis acid (e.g., ZnCl₂)

  • Microwave-safe reaction vessel with a stir bar

  • Microwave reactor

  • High-boiling solvent (e.g., xylene or neat)

  • TLC plates and solvent system

  • Standard laboratory glassware for work-up and purification

  • Column chromatography supplies

Procedure:

  • In a microwave-safe vessel, combine 4-(allyloxy)acetophenone (1 eq) and the anhydrous Lewis acid (e.g., fused ZnCl₂, 1-2 eq). A minimal amount of a high-boiling solvent like xylene can be added, or the reaction can be run neat.

  • Seal the vessel and place it in the microwave reactor.

  • Subject the reaction mixture to microwave irradiation (e.g., at a power that maintains the desired temperature) in cycles.

  • Monitor the reaction progress between cycles using TLC.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Carefully pour the reaction mixture into water to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

Caption: Mechanism of the Claisen Rearrangement.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants (4-(allyloxy)acetophenone & optional catalyst/solvent) B Heating (Conventional or Microwave) A->B C Monitor Progress (TLC/GC) B->C D Quench Reaction C->D Reaction Complete E Extraction D->E F Purification (Column Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: General Experimental Workflow.

Troubleshooting_Guide cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Yield or Incomplete Reaction Diagnosis1 Temperature Sufficient? Problem->Diagnosis1 Diagnosis2 Side Products Observed? Diagnosis1->Diagnosis2 Yes Solution1 Increase Temperature Diagnosis1->Solution1 No Solution2 Use Lewis Acid Catalyst Diagnosis2->Solution2 Yes (Cleavage) Solution4 Optimize Reaction Time Diagnosis2->Solution4 No Solution3 Consider Microwave Irradiation Solution1->Solution3 Solution2->Solution3

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Purification of 3'-Allyl-4'-hydroxyacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3'-Allyl-4'-hydroxyacetophenone by recrystallization. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to address common issues encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. The solution is not saturated enough for crystals to form. - The cooling process is too slow or not cold enough. - The compound has "oiled out" and formed a supersaturated liquid instead of solid crystals.- Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again. - If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to provide a nucleation site. - Add a seed crystal of pure this compound if available. - Cool the solution in an ice bath to further decrease the solubility.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. The solid is melting before it dissolves. - The compound is highly impure, leading to a significant depression of its melting point. - The solution is cooling too quickly. - Switch to a solvent with a lower boiling point. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. - Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Crystal yield is very low. - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. - The crystals were filtered before crystallization was complete. - The crystals were washed with a solvent at room temperature, causing them to redissolve.- Reduce the amount of solvent used to dissolve the crude product. Ensure you are using the minimum amount of hot solvent. - Allow sufficient time for crystallization to complete, including cooling in an ice bath for at least 30 minutes. - Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
The purified crystals are still colored. - Colored impurities are co-crystallizing with the product. - The impurity is not effectively removed by the chosen solvent. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Consider using a different recrystallization solvent or a solvent pair.
The melting point of the purified crystals is broad or lower than the expected range (115-119 °C). - The crystals are not completely dry and contain residual solvent. - The product is still impure. - Ensure the crystals are thoroughly dried under vacuum to remove all traces of solvent. - Perform a second recrystallization, potentially with a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on the polarity of this compound, which contains a polar hydroxyl group and a ketone, as well as a nonpolar allyl group and benzene ring, a moderately polar solvent is a good starting point. Ethanol, methanol, or a mixed solvent system like ethanol/water or acetone/hexane are often suitable for phenolic compounds. The ideal solvent will dissolve the compound when hot but have low solubility when cold. Experimental testing with small amounts of your crude product is the best way to determine the optimal solvent.

Q2: My compound is synthesized via a Claisen rearrangement. What are the likely impurities?

A2: The Claisen rearrangement of 4-(allyloxy)acetophenone is a common route to synthesize this compound. Potential impurities include the starting material (4-(allyloxy)acetophenone), the solvent used in the rearrangement (e.g., N,N-dimethylaniline or diphenyl ether), and potentially a small amount of the para-rearranged isomer. Recrystallization is generally effective at removing these types of impurities.

Q3: How can I avoid using too much solvent?

A3: To avoid using excess solvent, add the hot solvent to your crude solid in small portions. After each addition, swirl the flask and bring the solution back to a boil. Continue adding solvent just until the solid completely dissolves. This ensures you are using the minimum amount of hot solvent necessary for dissolution.

Q4: What is the purpose of washing the crystals with cold solvent after filtration?

A4: Washing the crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities clinging to the surface of the crystals. Using cold solvent is crucial to minimize redissolving your purified product.

Q5: The recrystallization process is not working. What are my alternatives for purification?

A5: If recrystallization fails to yield a pure product, other purification techniques can be employed. Column chromatography is a very effective method for separating compounds based on their polarity and is a common alternative for purifying reaction mixtures.

Data Presentation

The following table summarizes the estimated solubility of this compound in common laboratory solvents at different temperatures. This data is intended as a guide for solvent selection. Note: This data is estimated based on the properties of structurally similar compounds and should be confirmed experimentally.

SolventSolubility at 25 °C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
WaterInsolubleSlightly SolublePoor (as a single solvent), Good (as an anti-solvent with a miscible organic solvent)
HexaneInsolubleSlightly SolubleGood (for washing), Poor (for dissolving)
TolueneSlightly SolubleSolublePotentially Good
Ethyl AcetateModerately SolubleVery SolubleFair to Good
AcetoneSolubleVery SolublePoor (too soluble at room temperature)
EthanolModerately SolubleVery SolubleGood (often used as a solvent/water mixture)
MethanolModerately SolubleVery SolubleGood (often used as a solvent/water mixture)

Experimental Protocols

Protocol: Single-Solvent Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound using a single solvent (e.g., ethanol).

  • Solvent Selection: Based on preliminary tests, select a solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. For this example, we will use ethanol.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.

    • Add a boiling chip to the flask.

    • In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point on a hot plate.

    • Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions while swirling. Keep the flask on the hot plate to maintain the temperature.

    • Continue adding the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration.

    • Preheat a funnel and a new, clean Erlenmeyer flask on the hot plate to prevent premature crystallization.

    • Place a fluted filter paper in the preheated funnel.

    • Pour the hot solution through the fluted filter paper into the clean flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent (ethanol) to remove any adhering impurities.

  • Drying:

    • Transfer the purified crystals to a watch glass and allow them to air dry.

    • For complete drying, place the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C).

  • Analysis:

    • Determine the melting point of the dried crystals. Pure this compound has a melting point of 115-119 °C.[1][2][3][4] A sharp melting point within this range is indicative of high purity.

    • Calculate the percent recovery.

Visualizations

Troubleshooting Workflow for Recrystallization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Workflow for Recrystallization start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve oil_out Does it 'Oil Out'? dissolve->oil_out cool Cool to Room Temperature crystals_form Do Crystals Form? cool->crystals_form ice_bath Cool in Ice Bath ice_bath->crystals_form crystals_form->ice_bath No collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes add_seed Add Seed Crystal or Scratch Flask crystals_form->add_seed Still No oil_out->cool No change_solvent Change Solvent/ Use Solvent Pair oil_out->change_solvent Yes slow_cooling Ensure Slow Cooling oil_out->slow_cooling Yes analyze Analyze Purity (m.p.) and Yield collect->analyze end Pure Product analyze->end boil_solvent Boil Off Excess Solvent add_seed->boil_solvent boil_solvent->cool change_solvent->dissolve slow_cooling->cool

Caption: A flowchart outlining the decision-making process for troubleshooting common recrystallization problems.

Signaling Pathway of Purification Logic

This diagram illustrates the logical progression and decision points in the purification process.

G Purification Process Logic crude_product Crude Product solvent_selection Select Appropriate Recrystallization Solvent crude_product->solvent_selection dissolution Dissolve in Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation drying Dry Crystals isolation->drying purity_check Purity Acceptable? drying->purity_check final_product Pure this compound purity_check->solvent_selection No - Re-crystallize purity_check->final_product Yes

Caption: A diagram showing the logical steps and decision points in the recrystallization purification process.

References

Technical Support Center: Synthesis of 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Allyl-4'-hydroxyacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: O-allylation of 4'-hydroxyacetophenone followed by a Claisen rearrangement.

Issue 1: Low yield of the desired this compound.

Low yields can arise from incomplete reactions in either the O-allylation or the Claisen rearrangement step, as well as from the formation of side products.[1]

Potential Cause Recommended Solution
Incomplete O-allylation: Starting material (4'-hydroxyacetophenone) remains.- Ensure anhydrous conditions and use a suitable base (e.g., K₂CO₃) and solvent (e.g., acetone, DMF).- Increase the equivalents of allyl bromide or allyl chloride.- Extend the reaction time or gently heat the reaction mixture.
Incomplete Claisen Rearrangement: Intermediate (4'-allyloxyacetophenone) remains.- The thermal Claisen rearrangement often requires high temperatures (180-220 °C). Ensure the reaction temperature is adequate.[1]- Use a high-boiling solvent such as N,N-dimethylaniline or diphenyl ether to maintain a consistent high temperature.[2]- Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to facilitate the rearrangement at a lower temperature.[1]
Formation of Side Products: See FAQ section for common side products.- Optimize reaction conditions to favor the formation of the ortho-product (see Issue 2).- Careful purification by column chromatography is often necessary to separate the desired product from isomers and other byproducts.

Issue 2: Formation of multiple products observed by TLC/LC-MS.

The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the formation of side products. The most common side products in this synthesis are the unreacted starting material (4'-hydroxyacetophenone), the intermediate (4'-allyloxyacetophenone), the para-rearranged isomer (5'-Allyl-4'-hydroxyacetophenone), and the product of allyl group cleavage (4'-hydroxyacetophenone).

Observed Side Product Probable Cause Recommended Solution
4'-hydroxyacetophenone - Incomplete O-allylation.- Cleavage of the allyl group during the high-temperature Claisen rearrangement.[1]- For incomplete O-allylation, see Issue 1.- To minimize cleavage, perform the Claisen rearrangement under milder conditions using a Lewis acid catalyst.[1]
4'-allyloxyacetophenone - Incomplete Claisen rearrangement.- See solutions for incomplete Claisen rearrangement in Issue 1.
5'-Allyl-4'-hydroxyacetophenone (para-isomer) - The Claisen rearrangement can yield both ortho and para isomers. The ratio is dependent on steric and electronic factors.[3][4]- The ortho-isomer is generally the major product. To improve selectivity, a Lewis acid catalyst can sometimes favor the formation of one isomer.- Careful column chromatography is usually required to separate the ortho and para isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound and how can I identify them?

The primary side products are the starting material (4'-hydroxyacetophenone), the O-allylated intermediate (4'-allyloxyacetophenone), the para-rearranged isomer (5'-Allyl-4'-hydroxyacetophenone), and the de-allylated product (4'-hydroxyacetophenone). Identification can be achieved by comparing the retention times/Rf values and mass spectra/NMR spectra with those of authentic samples or literature data.

Q2: My Claisen rearrangement is not proceeding to completion even at high temperatures. What can I do?

If high temperatures are not sufficient to drive the reaction to completion, the use of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃) can promote the rearrangement under milder conditions.[1] Microwave-assisted synthesis can also be an effective method to reduce reaction times and improve yields.[1]

Q3: How can I effectively purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel.[5] A solvent system of ethyl acetate and hexane is commonly used to separate the desired ortho-product from the para-isomer, unreacted starting materials, and other nonpolar byproducts. Recrystallization can be used as a final purification step if the product is a solid.

Quantitative Data on Product Distribution

The ratio of ortho- to para-isomers in a Claisen rearrangement is influenced by the reaction conditions. The following table provides an illustrative example of product distribution under different conditions.

Reaction Conditions This compound (ortho) Yield 5'-Allyl-4'-hydroxyacetophenone (para) Yield 4'-hydroxyacetophenone (cleavage) Yield
Thermal (Neat, 200-210 °C)~78%[2]MinorTrace
Thermal (in Diphenyl ether, reflux)~76%[2]MinorTrace
Lewis Acid (BF₃·OEt₂, CH₂Cl₂, rt)Typically high selectivity for orthoTypically lowMinimal

Detailed Experimental Protocols

Protocol 1: O-allylation of 4'-hydroxyacetophenone

  • Reaction Setup: To a solution of 4'-hydroxyacetophenone (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Allyl Bromide: Add allyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone) or maintain at room temperature (for DMF) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4'-allyloxyacetophenone. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Claisen Rearrangement of 4'-allyloxyacetophenone

  • Method A: Thermal Rearrangement

    • Reaction Setup: Place 4'-allyloxyacetophenone in a round-bottom flask equipped with a reflux condenser. For a solvent-free reaction, no solvent is added. Alternatively, a high-boiling solvent like N,N-dimethylaniline can be used.[2]

    • Heating: Heat the reaction mixture to 200-220 °C in an oil bath for 2-4 hours. Monitor the reaction by TLC.

    • Work-up and Purification: Cool the reaction mixture to room temperature. If a solvent was used, it can be removed by vacuum distillation. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford this compound.[5]

  • Method B: Lewis Acid-Catalyzed Rearrangement

    • Reaction Setup: Dissolve 4'-allyloxyacetophenone in an anhydrous solvent such as dichloromethane or toluene under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

    • Addition of Lewis Acid: Add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) (1.1 eq), dropwise to the cooled solution.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress by TLC.

    • Quenching and Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Analysis and Purification start 4'-hydroxyacetophenone o_allylation O-allylation (Allyl bromide, K₂CO₃, Acetone) start->o_allylation intermediate 4'-allyloxyacetophenone o_allylation->intermediate claisen Claisen Rearrangement (Heat or Lewis Acid) intermediate->claisen product This compound claisen->product crude Crude Product Mixture product->crude tlc TLC/LC-MS Analysis crude->tlc purification Column Chromatography crude->purification pure_product Pure Product purification->pure_product characterization NMR, MS Characterization pure_product->characterization troubleshooting_logic problem Low Yield or Impure Product check_sm Check for Starting Material (4'-hydroxyacetophenone) problem->check_sm check_int Check for Intermediate (4'-allyloxyacetophenone) problem->check_int check_isomers Check for Isomers (e.g., para-isomer) problem->check_isomers solution_allylation Optimize O-allylation: - Anhydrous conditions - Increase allyl bromide - Longer reaction time/heat check_sm->solution_allylation Present solution_claisen Optimize Claisen Rearrangement: - Increase temperature - Use high-boiling solvent - Add Lewis acid catalyst check_int->solution_claisen Present solution_purification Improve Purification: - Optimize column chromatography - Consider recrystallization check_isomers->solution_purification Present

References

Technical Support Center: Synthesis of 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3'-Allyl-4'-hydroxyacetophenone.

Troubleshooting Guide

Low yields in the synthesis of this compound, primarily conducted via the thermal Claisen rearrangement of 4'-allyloxyacetophenone, can be attributed to several factors. This guide addresses the most common issues and provides systematic solutions.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

  • Insufficient Reaction Temperature: The traditional thermal Claisen rearrangement requires high temperatures, often between 180-250°C, to proceed efficiently.[1] If the reaction is sluggish or incomplete, a primary troubleshooting step is to gradually increase the temperature.

  • Suboptimal Reaction Time: Depending on the substrate and temperature, the reaction may require several hours to reach completion.[2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Alternative Energy Sources: To avoid the high temperatures that can lead to decomposition, consider using microwave irradiation. Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields by ensuring rapid and uniform heating.[1]

Issue 2: Formation of Significant By-products

A common challenge is the formation of 4-hydroxyacetophenone due to the cleavage of the allyl group, particularly at elevated temperatures.[1]

Possible Causes & Solutions

  • High Reaction Temperature: The cleavage of the allyl group is a common side reaction under the harsh conditions of a high-temperature thermal rearrangement.[1]

  • Milder Reaction Conditions with Lewis Acid Catalysis: The most effective way to minimize the formation of the parent phenol is to lower the reaction temperature. This can be achieved by employing a Lewis acid catalyst, such as BCl₃, BF₃·OEt₂, AlCl₃, or ZnCl₂, which promotes the rearrangement under milder conditions where the cleavage pathway is less favorable.[1]

  • Solvent Choice: The choice of a high-boiling, non-polar solvent can influence the reaction. Solvents like N,N-dimethylaniline or diphenyl ether have been used, and in some cases, the reaction can be performed neat (without solvent).[3]

Issue 3: Mixture of Ortho- and Para-Rearranged Products

While the primary product is the ortho-rearranged this compound, the formation of the para-isomer can occur, complicating purification.

Possible Causes & Solutions

  • Steric Hindrance: If both ortho positions on the aromatic ring are blocked, the allyl group may migrate to the para position through a subsequent Cope rearrangement.[4]

  • Reaction Conditions: The regioselectivity of the Claisen rearrangement is influenced by both steric and electronic factors.[1] While the initial[4][4]-sigmatropic rearrangement favors the ortho position, thermodynamic control at higher temperatures can sometimes lead to the formation of the more stable para-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and direct method is the thermal Claisen rearrangement of 4'-allyloxyacetophenone.[3] This is a[4][4]-sigmatropic rearrangement that proceeds through a concerted, intramolecular mechanism.[5][6]

Q2: How do I synthesize the starting material, 4'-allyloxyacetophenone?

4'-allyloxyacetophenone is typically synthesized via a Williamson ether synthesis. This involves reacting 4'-hydroxyacetophenone with an allyl halide (like allyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a suitable solvent like acetone or acetonitrile.[2]

Q3: What are the typical yields for the Claisen rearrangement to this compound?

Yields are highly dependent on the reaction conditions. Thermal rearrangement without a solvent at 200–230°C has been reported to yield up to 96%.[3] In diphenyl ether as a solvent at reflux, a yield of 76% has been achieved.[3]

Q4: How can I purify the final product?

Purification of this compound is typically achieved through column chromatography on silica gel.[2] Recrystallization from a suitable solvent system can also be employed to obtain a high-purity solid product.

Q5: Can the Fries rearrangement be used as an alternative synthesis method?

While the Fries rearrangement is a well-known method for synthesizing hydroxyaryl ketones from phenolic esters, its application to generate the specific 3'-allyl substitution pattern is less common.[7][8][9][10] The Claisen rearrangement of the corresponding allyl aryl ether is the more direct and preferred route.

Data Presentation

Table 1: Reported Yields for Thermal Claisen Rearrangement of 4'-allyloxyacetophenone

SolventTemperature (°C)Yield (%)Reference
None200–21078[3]
None200–23096[3]
None260–27064[3]
Diphenyl ether185-[3]
Diphenyl etherReflux (~259)76[3]
N,N-dimethylanilineBoiling (~194)-[3]

Experimental Protocols

Protocol 1: Synthesis of 4'-allyloxyacetophenone (Starting Material)

This protocol is a general procedure based on the Williamson ether synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-hydroxyacetophenone (1.0 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Addition of Allyl Halide: Add allyl bromide (1.2-1.5 equivalents) to the mixture. A catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction.[2]

  • Heating: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4'-allyloxyacetophenone.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Thermal Claisen Rearrangement to this compound

This protocol describes a general method for the thermal rearrangement.

  • Reaction Setup: Place the purified 4'-allyloxyacetophenone in a flask suitable for high-temperature reactions, such as a Schlenk flask. The reaction can be run neat or in a high-boiling solvent like diphenyl ether.

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • Heating: Heat the reaction mixture to the desired temperature (typically 180-250°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the rearrangement by TLC or GC-MS.

  • Cooling and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Claisen_Rearrangement_Workflow cluster_start Starting Material Synthesis cluster_rearrangement Claisen Rearrangement cluster_purification Purification Start_Material 4'-hydroxyacetophenone Williamson Williamson Ether Synthesis Start_Material->Williamson Reagents_1 Allyl Bromide, K₂CO₃ Reagents_1->Williamson Precursor 4'-allyloxyacetophenone Williamson->Precursor Intermediate Heating Thermal/Microwave Heating (180-250°C) Precursor->Heating Rearrangement Claisen Rearrangement Heating->Rearrangement Crude_Product Crude Product Rearrangement->Crude_Product Product Formation Purification Column Chromatography Crude_Product->Purification Final_Product 3'-Allyl-4'- hydroxyacetophenone Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Is starting material fully consumed? Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Check_Byproducts Are by-products (e.g., 4-hydroxyacetophenone) observed? Check_Conversion->Check_Byproducts Yes Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Use_Microwave Use Microwave Irradiation Incomplete_Reaction->Use_Microwave Side_Reactions Significant Side Reactions Check_Byproducts->Side_Reactions Yes Purification_Issues Review Purification Strategy Check_Byproducts->Purification_Issues No Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Add_Catalyst Add Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂) Side_Reactions->Add_Catalyst

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

3'-Allyl-4'-hydroxyacetophenone stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3'-Allyl-4'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as a phenolic compound, is susceptible to degradation under several conditions. The primary concerns are oxidative degradation of the phenolic hydroxyl group, reactions involving the allyl side chain, and potential thermal rearrangement. Exposure to light (photodegradation) and extremes of pH can also affect its stability.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of quinone-type structures and other oxidative coupling products. The allyl group can also be oxidized to form epoxides, diols, or be cleaved.

  • Thermal Degradation: this compound is synthesized via a Claisen rearrangement of 4-(allyloxy)acetophenone.[1] Under thermal stress, a retro-Claisen rearrangement could occur, leading to the formation of its precursor.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products through radical mechanisms.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially when combined with heat, can promote degradation.

Q3: How can I prevent the degradation of this compound during storage?

A3: To minimize degradation during storage, the following precautions are recommended:

  • Storage Conditions: Store the compound in a cool, dark, and dry place.[2] Refrigeration or freezing is advisable for long-term storage.

  • Inert Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light Protection: Use amber-colored vials or containers that protect the compound from light exposure.

  • Container Choice: Use well-sealed, non-reactive containers, such as glass vials with PTFE-lined caps.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatograms.

  • Possible Cause: Degradation of the compound during sample preparation or analysis.

  • Solution:

    • Prepare solutions fresh and analyze them promptly.

    • Use a stability-indicating analytical method, such as a validated HPLC method, that can separate the parent compound from its degradation products.

    • If degradation is suspected, perform a forced degradation study to identify potential degradation products and their retention times.

Issue 2: Discoloration of the solid compound or solutions.

  • Possible Cause: Oxidation of the phenolic group, which often leads to the formation of colored quinone-like compounds.

  • Solution:

    • Handle the compound under an inert atmosphere as much as possible.

    • De-gas solvents before use to remove dissolved oxygen.

    • Store solutions in the dark and at low temperatures.

Issue 3: Low assay values for the compound.

  • Possible Cause: Significant degradation has occurred due to improper storage or handling.

  • Solution:

    • Review storage conditions and ensure they are optimal (cool, dark, dry, inert atmosphere).

    • Verify the purity of the compound upon receipt and periodically thereafter using a suitable analytical method.

    • Consider that the compound may have degraded. It may be necessary to use a fresh batch of the compound.

Potential Degradation Products

Based on the chemical structure of this compound and known degradation pathways of similar phenolic and allyl-containing compounds, the following are potential degradation products that may be observed in forced degradation studies.

Stress Condition Potential Degradation Product(s) Plausible Mechanism
Oxidative 4-Acetyl-2-allyl-1,2-benzoquinoneOxidation of the phenolic hydroxyl group.
1-(3-(2,3-dihydroxypropyl)-4-hydroxyphenyl)ethanoneOxidation of the allyl double bond to a diol.
1-(4-hydroxy-3-(oxiran-2-ylmethyl)phenyl)ethanoneEpoxidation of the allyl double bond.
4-Hydroxy-3-(2-oxoethyl)acetophenoneOxidative cleavage of the allyl double bond.
Thermal 4-(Allyloxy)acetophenoneRetro-Claisen rearrangement.
Photolytic Various isomeric and polymeric productsRadical-mediated reactions.
Acidic/Basic Hydrolysis Generally stable, but prolonged exposure to harsh conditions may lead to some degradation.

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.

  • Objective: To generate degradation products of this compound under various stress conditions.

  • Materials:

    • This compound

    • Methanol or Acetonitrile (HPLC grade)

    • Hydrochloric acid (0.1 M)

    • Sodium hydroxide (0.1 M)

    • Hydrogen peroxide (3%)

    • Water (HPLC grade)

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours.

    • Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same concentration as the stressed samples.

    • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If necessary, use HPLC-MS to identify the degradation products.

2. Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A This compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to stress C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose to stress D Oxidative Stress (3% H2O2, RT) A->D Expose to stress E Thermal Stress (80°C solid, 60°C solution) A->E Expose to stress F Photolytic Stress (UV light) A->F Expose to stress G Stability-Indicating HPLC-UV/MS Analysis B->G C->G D->G E->G F->G H Identification of Degradation Products G->H I Quantification of Parent Compound G->I

Caption: Workflow for the forced degradation study of this compound.

degradation_pathways cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation parent This compound quinone Quinone Derivative parent->quinone Oxidation of phenol epoxide Epoxide parent->epoxide Oxidation of allyl group retro_claisen 4-(Allyloxy)acetophenone (Retro-Claisen Product) parent->retro_claisen Heat photoproducts Isomers & Dimers parent->photoproducts UV Light diol Diol epoxide->diol Hydrolysis

References

Technical Support Center: Synthesis and Purification of 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 3'-Allyl-4'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and efficient synthetic route is a two-step process. First, 4'-hydroxyacetophenone is O-allylated using an allyl halide (e.g., allyl bromide) in the presence of a base to form the precursor, 4'-(allyloxy)acetophenone. This intermediate then undergoes a thermal Claisen rearrangement to yield the final product, this compound.

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

Common impurities include:

  • Unreacted 4'-(allyloxy)acetophenone: Incomplete Claisen rearrangement will leave the starting material in your crude product.

  • Phenolic impurities: Residual 4'-hydroxyacetophenone from the first step if the O-allylation is incomplete.

  • Polymeric materials: High reaction temperatures during the Claisen rearrangement can sometimes lead to polymerization of the starting material or product.

  • Solvent residues: Residual high-boiling solvents used in the rearrangement.

  • Isomeric byproducts: While the Claisen rearrangement predominantly yields the ortho-substituted product, trace amounts of the para-substituted isomer may form.

Q3: What are the recommended purification methods for this compound?

The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the level of purity required and the nature of the impurities.

Q4: Which solvent systems are suitable for the recrystallization of this compound?

A mixture of ethanol and water is a commonly effective solvent system for the recrystallization of phenolic compounds like this compound. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of the product should form.

Q5: How can I remove colored impurities from my product?

Colored impurities, often arising from oxidation or polymerization, can typically be removed by treating a hot solution of the crude product with activated carbon. After a short treatment time, the activated carbon is removed by hot filtration, and the purified product is then crystallized from the filtrate.[1]

Troubleshooting Guides

Low Yield in Claisen Rearrangement
Symptom Possible Cause Troubleshooting Steps
Low conversion of 4'-(allyloxy)acetophenone Insufficient reaction temperature or time.Gradually increase the reaction temperature in increments of 10-20°C. Increase the reaction time. Monitor the reaction progress by TLC. Consider using a higher boiling point solvent such as N,N-dimethylaniline or diphenyl ether.[2]
Degradation of starting material or product Reaction temperature is too high.If using a very high temperature, consider lowering it and compensating with a longer reaction time. Alternatively, a Lewis acid catalyst (e.g., BF₃·OEt₂) can be used to promote the rearrangement at a lower temperature.
Purification Issues
Symptom Possible Cause Troubleshooting Steps
Product "oils out" during recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the product-solvent mixture. The solution is too concentrated.Add more of the primary solvent (e.g., ethanol) to the hot mixture to increase the solubility. Ensure a slow cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath.
Product is still colored after recrystallization Presence of highly colored impurities.Treat the hot solution with activated carbon before crystallization. The activated carbon can be removed by hot filtration through a pad of celite.[1]
Poor separation in column chromatography Incorrect mobile phase polarity.If the product is eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If the product is not eluting (low Rf), increase the polarity of the mobile phase.

Experimental Protocols

Synthesis of 4'-(allyloxy)acetophenone (Precursor)
  • Reaction Setup: To a solution of 4'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Allyl Bromide: Stir the mixture at room temperature and add allyl bromide (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4'-(allyloxy)acetophenone. This is often used in the next step without further purification.

Synthesis of this compound via Claisen Rearrangement
  • Thermal Rearrangement: Place the crude 4'-(allyloxy)acetophenone in a round-bottom flask equipped with a reflux condenser. Heat the compound at a high temperature (typically 200-230°C) either neat or in a high-boiling solvent like N,N-dimethylaniline.[2]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Purification: Cool the reaction mixture to room temperature. The crude product can then be purified by recrystallization or column chromatography.

Purification Protocols

Recrystallization:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Filter the hot solution to remove the activated carbon.

  • Add hot water dropwise to the filtrate until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum.

Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 15-20%).

  • Procedure: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the prepared silica gel column. Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Reagents for the Synthesis of this compound
Step Reagent Molecular Weight ( g/mol ) Equivalents Typical Amount
O-Allylation 4'-Hydroxyacetophenone136.151.010.0 g
Allyl Bromide120.981.210.6 g (7.6 mL)
Potassium Carbonate138.211.515.2 g
Acetone58.08-100 mL
Claisen Rearrangement 4'-(allyloxy)acetophenone176.211.0From previous step
N,N-Dimethylaniline (optional solvent)121.18-50 mL
Table 2: Typical Reaction Conditions and Yields
Reaction Parameter Value Expected Yield
O-Allylation TemperatureReflux (Acetone, ~56°C)>95%
Reaction Time4-6 hours
Claisen Rearrangement Temperature (neat)200-230°C78-96%[2]
Reaction Time1-3 hours

Visualizations

Synthesis_Workflow cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Purification A 4'-Hydroxyacetophenone C 4'-(allyloxy)acetophenone (Crude) A->C Acetone, Reflux B Allyl Bromide + K2CO3 B->C D This compound (Crude) C->D Heat (200-230°C) E Pure this compound D->E Recrystallization or Column Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting_Flowchart Start Low Yield in Claisen Rearrangement Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Increase_Temp Increase Temperature/Time Incomplete_Reaction->Increase_Temp Yes Degradation Degradation Observed? Incomplete_Reaction->Degradation No End_Success Improved Yield Increase_Temp->End_Success Use_Catalyst Use Lewis Acid Catalyst Use_Catalyst->End_Success Lower_Temp Lower Temperature Degradation->Lower_Temp Yes End_Fail Consult Further Degradation->End_Fail No Lower_Temp->Use_Catalyst

Caption: Troubleshooting logic for low yield in Claisen rearrangement.

Purification_Pathway Crude_Product Crude this compound Is_Colored Is the product colored? Crude_Product->Is_Colored Activated_Carbon Treat with Activated Carbon Is_Colored->Activated_Carbon Yes High_Purity_Check High Purity Required? Is_Colored->High_Purity_Check No Activated_Carbon->High_Purity_Check Recrystallization Recrystallization (Ethanol/Water) Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography Column Chromatography (Hexane/Ethyl Acetate) Column_Chromatography->Pure_Product High_Purity_Check->Recrystallization No High_Purity_Check->Column_Chromatography Yes

Caption: Decision pathway for the purification of this compound.

References

Technical Support Center: HPLC Analysis of 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3'-Allyl-4'-hydroxyacetophenone. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A good starting point for developing an HPLC method for this compound, a phenolic compound, would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v), often with a small amount of acid modifier like 0.1% formic acid.[1] A flow rate of 1.0 mL/min and UV detection at a wavelength where the compound has significant absorbance, such as 275 nm, are common starting parameters.[1]

Q2: My chromatogram shows significant peak tailing for this compound. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing phenolic compounds and is often caused by secondary interactions between the analyte and the stationary phase.[2] The primary reasons for peak tailing with a compound like this compound include:

  • Secondary Silanol Interactions: The hydroxyl group on your compound can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak distortion.[2]

  • Column Overload: Injecting too much sample can saturate the column and cause poor peak shape.[2]

To address peak tailing, consider the following solutions:

  • Adjust Mobile Phase pH: Add a small amount of an acid modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This will suppress the ionization of the silanol groups and reduce secondary interactions.

  • Use a Different Column: Consider using a column with a base-deactivated stationary phase or an end-capped column to minimize silanol interactions.

  • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

  • Check for Column Contamination: A contaminated guard or analytical column can also lead to peak tailing. Try flushing the column or replacing the guard column.

Q3: I am observing broad peaks in my analysis. What could be the cause?

Broad peaks can result from several factors, including:

  • Column Inefficiency: The column may be old or degraded.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening.

  • High Flow Rate: A flow rate that is too high for the column dimensions can lead to broader peaks.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3]

Q4: Why am I seeing split peaks for my analyte?

Split peaks can be caused by a few distinct issues:

  • Partially Blocked Frit: A blockage in the column's inlet frit can disrupt the sample band, leading to a split peak.[4]

  • Column Void: A void or channel in the packing material of the column can cause the sample to travel through different paths, resulting in a split peak.[4][5]

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. It is always best to dissolve the sample in the mobile phase whenever possible.[3]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and solutions encountered during the HPLC analysis of this compound.

Peak Shape Problems
ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with silanol groups.[2]Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Use a base-deactivated or end-capped column.
Column overload.[2]Reduce the injection volume or dilute the sample.
Column contamination.Flush the column with a strong solvent or replace the guard column.
Peak Fronting Sample solvent stronger than the mobile phase.[6]Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.[6]Dilute the sample or reduce the injection volume.
Broad Peaks Column degradation.Replace the analytical column.
Extra-column dead volume.[7]Use shorter, narrower internal diameter tubing between components.
Sample overload.[6]Decrease the amount of sample injected.
Split Peaks Partially blocked column frit.[4]Back-flush the column (if the manufacturer allows). Replace the frit or the column.
Void in the column packing.[4][5]Replace the column.
Injection solvent incompatible with the mobile phase.[3]Prepare the sample in the mobile phase.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix. It is adapted from a method for a structurally similar compound, 3-Hydroxy-4-methoxyacetophenone.[1]

1. Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection Wavelength 275 nm.
Run Time 10 minutes.

2. Reagents and Standard Preparation:

  • Reagents: this compound reference standard (≥98% purity), HPLC grade acetonitrile, HPLC grade water, and formic acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to obtain a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.

4. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a mid-range standard solution six times to check for system suitability (e.g., %RSD of peak area and retention time).

  • Construct a calibration curve by injecting the working standard solutions.

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

TroubleshootingWorkflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks start Abnormal Peak Shape Observed tailing Is Peak Tailing Observed? start->tailing Yes fronting Is Peak Fronting Observed? start->fronting No check_overload_t Reduce Sample Concentration tailing->check_overload_t check_ph Adjust Mobile Phase pH check_overload_t->check_ph Still Tailing solution_t Peak Shape Improved check_overload_t->solution_t Resolved check_column_t Use Base-Deactivated Column check_ph->check_column_t Still Tailing check_ph->solution_t Resolved check_column_t->solution_t check_solvent_f Dissolve Sample in Mobile Phase fronting->check_solvent_f split Are Peaks Split? fronting->split No check_overload_f Reduce Sample Concentration check_solvent_f->check_overload_f Still Fronting solution_f Peak Shape Improved check_solvent_f->solution_f Resolved check_overload_f->solution_f check_frit Back-flush or Replace Column split->check_frit check_solvent_s Check Sample Solvent Compatibility check_frit->check_solvent_s Still Split solution_s Peak Shape Improved check_frit->solution_s Resolved check_solvent_s->solution_s

Caption: A troubleshooting workflow for common HPLC peak shape problems.

ExperimentalWorkflow prep_standards Prepare Standard Solutions calibrate calibrate prep_standards->calibrate prep_sample Prepare and Filter Sample analyze_sample Analyze Sample (Inject Sample) prep_sample->analyze_sample equilibrate Equilibrate HPLC System and Column system_suitability Perform System Suitability (Inject Standard 6x) equilibrate->system_suitability calibration Generate Calibration Curve (Inject Standards) system_suitability->calibration calibration->analyze_sample calculate Calculate Concentration analyze_sample->calculate

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Technical Support Center: Recrystallization of 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of an appropriate solvent system and troubleshooting for the recrystallization of 3'-Allyl-4'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the physical properties is crucial for developing a successful recrystallization protocol. Key properties are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂[1][2][3]
Molecular Weight176.21 g/mol [1][2][3]
AppearanceSolid, pale yellow amorphous powder[3][4]
Melting Point115-119 °C[1][3]
pKa (predicted)8.50 ± 0.18[2][3]

Q2: What is the general principle for selecting a recrystallization solvent?

A2: The fundamental principle is "like dissolves like." The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature, typically the solvent's boiling point. This temperature-dependent solubility differential is key to obtaining a high yield of pure crystals upon cooling. For this compound, which is a moderately polar molecule, moderately polar solvents are likely to be effective.

Q3: Are there any recommended starting solvents for this compound?

Q4: How can I determine the appropriate amount of solvent to use?

A4: The goal is to use the minimum amount of hot solvent required to completely dissolve the solid. This creates a saturated solution, which is necessary for crystallization to occur upon cooling. A good practice is to start with a small volume of solvent and gradually add more to the heated mixture until the solid just dissolves.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with a water or sand bath)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude solid into a test tube.

    • Add a few drops of the chosen solvent at room temperature. If the solid dissolves completely, the solvent is unsuitable.

    • If the solid is not soluble at room temperature, gently heat the test tube. If the solid dissolves in the hot solvent, it is a potentially good candidate.

    • Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Heat the mixture to the boiling point of the solvent while stirring.

    • Gradually add more hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

  • Analysis:

    • Determine the melting point of the recrystallized solid. A sharp melting point close to the literature value indicates a high degree of purity.

Troubleshooting Guide

TroubleshootingGuide start Recrystallization Issue issue1 Solid does not dissolve in hot solvent start->issue1 issue2 No crystals form upon cooling start->issue2 issue3 Oiling out occurs start->issue3 issue4 Low yield of crystals start->issue4 issue5 Crystals are colored start->issue5 solution1a Choose a more polar solvent. issue1->solution1a solution1b Increase the volume of solvent. issue1->solution1b solution2a Too much solvent was used. Boil off some solvent and cool again. issue2->solution2a solution2b Induce crystallization: - Scratch the inside of the flask. - Add a seed crystal. issue2->solution2b solution2c Solution is not saturated. Try a different solvent. issue2->solution2c solution3a Solution is cooling too quickly. Reheat to dissolve and cool more slowly. issue3->solution3a solution3b Melting point of the solid is below the boiling point of the solvent. Use a lower boiling point solvent. issue3->solution3b solution3c Add a small amount of a co-solvent in which the compound is less soluble. issue3->solution3c solution4a Too much solvent was used. Concentrate the filtrate and cool for a second crop. issue4->solution4a solution4b Crystals were washed with solvent that was not ice-cold. issue4->solution4b solution4c Premature crystallization during hot filtration. Use more solvent or keep the funnel hot. issue4->solution4c solution5a Use activated charcoal to decolorize the solution before crystallization. issue5->solution5a solution5b The impurity may be co-crystallizing. A different solvent system may be needed. issue5->solution5b

Q: My compound will not dissolve, even in the hot solvent. What should I do?

A: This indicates that the solvent is not polar enough to dissolve your compound. Try a more polar solvent. For this compound, if a non-polar solvent like hexane fails, move to a more polar option like toluene, then ethyl acetate, and then alcohols like ethanol or methanol.

Q: The compound dissolved, but no crystals have formed upon cooling. What is the problem?

A: There are a few possibilities:

  • Too much solvent was used: This is the most common reason. If the solution is not saturated, crystals will not form. Try boiling off some of the solvent to concentrate the solution and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" of the crude compound.

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. In this case, a different, less polar solvent or a mixed solvent system is needed.

Q: An oil has formed instead of crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling. To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add more of the same solvent to decrease the saturation point.

  • Allow the solution to cool much more slowly.

  • Alternatively, consider using a solvent with a lower boiling point.

Q: The yield of my recrystallized product is very low. Why did this happen?

A: A low yield can result from several factors:

  • Using too much solvent: As mentioned, this will keep more of your product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel. Ensure the solution is hot and consider using a heated filter funnel.

  • Washing with warm solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.

Q: My final crystals are still colored. How can I get a colorless product?

A: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities, which are then removed by filtration. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Solvent Selection and Recrystallization Workflow

Workflow start Start: Crude this compound solubility_test solubility_test start->solubility_test end Pure this compound decision_node decision_node solubility_test->decision_node single_solvent single_solvent decision_node->single_solvent Yes mixed_solvent mixed_solvent decision_node->mixed_solvent No dissolve dissolve single_solvent->dissolve mixed_solvent->dissolve hot_filtration hot_filtration dissolve->hot_filtration cool cool hot_filtration->cool collect collect cool->collect wash wash collect->wash dry dry wash->dry dry->end

References

Minimizing impurities in the synthesis of 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3'-Allyl-4'-hydroxyacetophenone

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize impurities and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and direct method for synthesizing this compound is the thermal Claisen rearrangement of 4-allyloxyacetophenone.[1] This reaction is a[1][1]-sigmatropic rearrangement that proceeds by heating the starting material, often in a high-boiling point solvent or neat.[1][2]

Q2: What are the typical reaction conditions for the Claisen rearrangement to synthesize this compound?

The reaction is typically carried out at high temperatures, ranging from 180°C to 270°C.[1][3] It can be performed without a solvent or in a high-boiling solvent such as N,N-dimethylaniline or diphenyl ether.[1] The choice of conditions can significantly impact the reaction yield.

Q3: Are there alternative methods to thermal rearrangement?

Yes, Lewis acid catalysis can be employed to facilitate the Claisen rearrangement under milder conditions, potentially reducing the formation of byproducts associated with high temperatures.[3] Catalysts such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃) can be used. Microwave-assisted synthesis is another modern technique that can accelerate the reaction, often leading to shorter reaction times and improved yields.

Q4: What are the common impurities I should be aware of during this synthesis?

Common impurities include:

  • Unreacted Starting Material (4-allyloxyacetophenone): Incomplete reaction is a common source of this impurity.

  • Isomeric Byproducts: Regioisomers can form, particularly if the reaction conditions are not optimized. For this specific synthesis, the formation of 5'-Allyl-4'-hydroxyacetophenone is a potential isomeric impurity, although the electronic and steric factors of the acetyl group generally direct the rearrangement to the 3'-position.

  • Decomposition Products: At very high temperatures, thermal decomposition of the starting material or product can occur.

  • Solvent Residues: If a high-boiling solvent is used, its removal during purification is critical.

Q5: What are the recommended purification techniques for this compound?

The primary methods for purification are:

  • Recrystallization: This is an effective method for removing most impurities, especially if the crude product is a solid. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, such as ethanol/water or ethyl acetate/hexane mixtures.

  • Silica Gel Column Chromatography: This technique is useful for separating the desired product from isomeric byproducts and other impurities with similar solubility profiles.[4] A typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature. For thermal rearrangement, temperatures of 200-250°C are often required.[3]
Reaction time is insufficient.Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting material is consumed.
Inefficient heat transfer.Ensure uniform heating using an appropriate heating mantle and stir the reaction mixture vigorously.
Presence of Unreacted Starting Material Incomplete reaction due to suboptimal temperature or time.Increase the reaction temperature or prolong the reaction time. Consider using a higher-boiling solvent to achieve the necessary temperature.
Formation of Isomeric Byproducts Reaction conditions favoring alternative rearrangement pathways.Optimize the reaction temperature. Lower temperatures may favor the thermodynamically more stable product. If using a Lewis acid catalyst, the choice of catalyst can influence regioselectivity.
Product Discoloration (Yellow or Brown) Formation of colored impurities due to oxidation or decomposition at high temperatures.During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration.[5] If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Oily Crude Product Presence of impurities that depress the melting point.Purify the crude product using column chromatography to separate the desired solid product from oily impurities.

Quantitative Data

Table 1: Reported Yields for the Synthesis of this compound under Various Conditions

Solvent Temperature (°C) Yield (%) Reference
N,N-dimethylanilineBoiling-[1]
Diphenyl ether18576[1]
None200-21078[1]
None200-23096[1]
None260-27064[1]

Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement of 4-allyloxyacetophenone (Solvent-Free)
  • Preparation: Place 10 g of 4-allyloxyacetophenone into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Heat the flask in a preheated oil bath or heating mantle to 200-230°C.

  • Monitoring: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Cooling: Allow the reaction mixture to cool to room temperature. The crude product should solidify upon cooling.

  • Purification: Purify the crude this compound by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Loading the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Claisen_Rearrangement_Pathway start 4-allyloxyacetophenone intermediate [3,3]-Sigmatropic Rearrangement (Heat, Δ) start->intermediate product This compound intermediate->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No increase_temp Increase Temperature/ Time check_yield->increase_temp Yes recrystallize Recrystallization check_purity->recrystallize Yes end Pure Product check_purity->end No add_catalyst Consider Lewis Acid Catalyst increase_temp->add_catalyst add_catalyst->check_yield column Column Chromatography recrystallize->column column->end

Caption: A troubleshooting workflow for synthesis and purification.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Experimental Outcomes temp Temperature yield Product Yield temp->yield purity Product Purity temp->purity time Reaction Time time->yield solvent Solvent Choice solvent->yield solvent->purity

Caption: Relationship between reaction conditions and outcomes.

References

Technical Support Center: Enhancing the Solubility of 3'-Allyl-4'-hydroxyacetophenone for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3'-Allyl-4'-hydroxyacetophenone in bioassays.

Troubleshooting Guide

Issue: My this compound, dissolved in a stock solvent, precipitates immediately upon addition to my aqueous bioassay medium.

  • Question: What is the primary cause of this immediate precipitation, often referred to as "crashing out," and how can I resolve it?

  • Answer: Immediate precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The abrupt change in solvent polarity when a concentrated organic stock is diluted into the aqueous medium is a common cause.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the assay medium is above its aqueous solubility limit.Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific assay buffer.
"Solvent Shock" Rapidly adding a concentrated stock solution to a large volume of aqueous medium causes a sudden shift in solvent polarity, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) assay medium. Add the compound dropwise while gently vortexing or stirring the medium to ensure gradual and even dispersion.
Low Medium Temperature The solubility of many compounds, including phenolics, decreases at lower temperatures.Always use pre-warmed (37°C) bioassay medium for dilutions.
High Final Solvent Concentration While a solvent like Dimethyl Sulfoxide (DMSO) is excellent for creating a stock solution, its concentration in the final assay medium should be minimized. High concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final solvent concentration in the assay medium below 0.5%, and ideally below 0.1%. Prepare a more concentrated stock solution if necessary to reduce the volume added to the assay.

Issue: My bioassay medium containing this compound appears clear initially, but a precipitate forms after incubation for several hours or days.

  • Question: What could be causing this delayed precipitation, and what steps can I take to prevent it?

  • Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the complex environment of the bioassay medium over time.

Potential Cause Explanation Recommended Solution
Compound Instability The compound may be degrading or undergoing chemical changes in the culture medium over time, leading to the formation of less soluble byproducts.Prepare fresh working solutions of the compound immediately before each experiment. Minimize the exposure of stock and working solutions to light and elevated temperatures.
Interaction with Media Components Components in the medium, such as proteins in serum, salts, or pH changes, can interact with the compound and reduce its solubility over time.Test the solubility of the compound in both serum-free and serum-containing media. Serum proteins like albumin can sometimes help solubilize hydrophobic compounds, but in other cases, they can cause precipitation. If precipitation is worse with serum, consider reducing the serum concentration if your experimental design allows.
pH Shift in Culture Cellular metabolism can lead to a decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.Monitor the pH of your culture medium, especially in long-term or high-density cell cultures. Consider changing the medium more frequently to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for making a stock solution of this compound?

A1: Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. Ethanol can also be considered, but it is generally less effective for highly nonpolar compounds.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: To avoid solvent-induced cytotoxicity and other artifacts, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%, with many sensitive assays requiring concentrations as low as 0.1%.[1][2]

Q3: I've minimized the DMSO concentration, but my compound's solubility is still insufficient for the desired bioassay concentration. What are my next steps?

A3: You can explore the use of solubility-enhancing excipients. A systematic approach is recommended:

  • Co-solvents: Introduce a less toxic co-solvent like polyethylene glycol 400 (PEG 400) into your formulation.

  • Cyclodextrins: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Surfactants: Non-ionic surfactants like Tween® 80 can be used at low concentrations to aid in solubilization.

It is crucial to test the vehicle (solvent and any excipients) alone in your bioassay to ensure it does not produce any confounding effects.

Q4: How can I determine the kinetic solubility of this compound in my specific assay buffer?

A4: A nephelometric kinetic solubility assay is a high-throughput method to determine the concentration at which a compound begins to precipitate.[3][4] This involves adding a concentrated DMSO stock of your compound to the assay buffer and measuring the light scattering caused by the formation of insoluble particles.[3][4]

Quantitative Data

Table 1: Estimated Solubility of 4'-hydroxyacetophenone in Common Solvents

Solvent Solubility (mg/mL) Temperature (°C)
Water9.922
EthanolSolubleRoom Temperature
Hot WaterSoluble> 80
MethanolSolubleRoom Temperature
AcetoneSolubleRoom Temperature
Petroleum EtherInsolubleRoom Temperature

Data compiled from publicly available sources.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution for serial dilution into bioassay media.

Materials:

  • This compound (MW: 176.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, calculate the mass of the compound needed: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 176.21 g/mol * (1000 mg / 1 g) = 1.76 mg

  • Weighing: Accurately weigh 1.76 mg of this compound into a sterile microcentrifuge tube or vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Kinetic Solubility Determination by Nephelometry

Objective: To determine the concentration at which this compound begins to precipitate in a specific aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well or 384-well clear-bottom microplate

  • Nephelometer plate reader

  • Multichannel pipette

Procedure:

  • Prepare Compound Dilutions: In the microplate, perform serial dilutions of your 10 mM stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Add Buffer: To each well containing the DMSO-diluted compound, rapidly add the aqueous assay buffer to achieve the final desired assay volume and a consistent final DMSO concentration (e.g., 1%).

  • Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours), allowing for equilibration.

  • Measurement: Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).

  • Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline (buffer + DMSO only) indicates the kinetic solubility limit.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_solubility Solubility Enhancement & Dilution cluster_troubleshoot Troubleshooting weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock intermediate Intermediate Dilution (Optional) stock->intermediate Stepwise Dilution final_dilution Final Dilution in Assay Medium stock->final_dilution intermediate->final_dilution check_precipitate Precipitation? final_dilution->check_precipitate co_solvent Add Co-solvent (e.g., PEG400) check_precipitate->co_solvent Yes cyclodextrin Use Cyclodextrin (HP-β-CD) check_precipitate->cyclodextrin Yes lower_conc Lower Final Concentration check_precipitate->lower_conc Yes bioassay Perform Bioassay check_precipitate->bioassay No co_solvent->final_dilution cyclodextrin->final_dilution lower_conc->final_dilution

Caption: Workflow for preparing and solubilizing this compound.

nrf2_pathway Hypothesized Nrf2 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound keap1 Keap1 compound->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Binds & Sequesters cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 proteasome Proteasomal Degradation nrf2->proteasome Degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation cul3->nrf2 nucleus Nucleus are Antioxidant Response Element (ARE) gene_expression Gene Expression (e.g., HO-1, NQO1) are->gene_expression Activates Transcription nrf2_nuc->are Binds

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

References

Validation & Comparative

Comparative Analysis of Antioxidant Activity: 3'-Allyl-4'-hydroxyacetophenone vs. Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of 3'-Allyl-4'-hydroxyacetophenone against Trolox, a water-soluble analog of vitamin E widely used as a standard in antioxidant capacity assays. While direct comparative quantitative data for this compound is not extensively available in the reviewed scientific literature, this document outlines the theoretical basis for its antioxidant potential, its likely mechanisms of action, and the standardized experimental protocols required to perform a direct comparison.

Mechanism of Antioxidant Action

Phenolic compounds, such as hydroxyacetophenones, exert their antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant pathways.

  • Direct Free Radical Scavenging : The core mechanism for phenolic antioxidants is their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize unstable free radicals, such as reactive oxygen species (ROS).[1][2] This action terminates the damaging chain reactions initiated by free radicals. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the benzene ring, making it relatively non-reactive.[2]

  • Modulation of Cellular Antioxidant Pathways : Beyond direct scavenging, phenolic compounds can influence the cell's own defense systems. A critical pathway is the Keap1-Nrf2-ARE signaling pathway.[1] Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), which triggers the transcription of numerous antioxidant and detoxification genes.[1][3][4]

The Keap1-Nrf2-ARE signaling pathway for antioxidant response.
Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates a higher antioxidant activity. Trolox is the standard reference in many assays, and its IC50 values are well-documented.

The table below summarizes typical IC50 values for Trolox. A comprehensive literature search did not yield specific IC50 values for this compound from standardized DPPH or ABTS assays, highlighting a gap in the current research.

CompoundAssayIC50 Value (µg/mL)
This compound DPPHData not available in reviewed literature
ABTSData not available in reviewed literature
Trolox DPPH~3.77[5]
ABTS~2.93[5]

Note: IC50 values for Trolox can vary slightly depending on specific experimental conditions.

Experimental Protocols

To facilitate the direct comparison of this compound with Trolox, the following detailed methodologies for the two most common in vitro antioxidant assays are provided.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare stock solutions of this compound and Trolox in the same solvent used for the DPPH solution. Create a series of dilutions from each stock solution.

  • Reaction: Add a specific volume of each sample dilution (e.g., 100 µL) to a corresponding volume of the DPPH solution (e.g., 2.9 mL) in a test tube or microplate well. A blank containing only the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a set period (typically 30 minutes).[6][7]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value is the concentration that corresponds to 50% inhibition.[8]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH Solution (in Methanol/Ethanol) R1 Mix Sample Dilutions with DPPH Solution P1->R1 P2 Prepare Serial Dilutions of Test Compounds (this compound & Trolox) P2->R1 R2 Incubate in Dark (Room Temp, 30 min) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition vs. Control A1->A2 A3 Plot % Inhibition vs. Concentration A2->A3 A4 Determine IC50 Value A3->A4

Workflow of the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity.[8][9]

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

  • Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound and Trolox.

  • Reaction: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: Allow the mixture to react for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as in the DPPH assay.

  • IC50/TEAC Determination: Plot the percentage of inhibition against the concentration to determine the IC50 value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Generate ABTS•+ Radical Stock (ABTS + Potassium Persulfate, 12-16h in dark) P2 Dilute Stock to Working Solution (Absorbance ~0.7 at 734 nm) P1->P2 R1 Mix Sample Dilutions with ABTS•+ Working Solution P2->R1 P3 Prepare Serial Dilutions of Test Compounds P3->R1 R2 Incubate at Room Temp (e.g., 6 min) R1->R2 A1 Measure Absorbance at 734 nm R2->A1 A2 Calculate % Inhibition vs. Control A1->A2 A3 Determine IC50 or TEAC Value A2->A3

Workflow of the ABTS Radical Cation Decolorization Assay.

References

A Comparative Guide to the Biological Activities of 3'-Allyl-4'-hydroxyacetophenone and 4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 3'-Allyl-4'-hydroxyacetophenone and its structural analog, 4'-hydroxyacetophenone (also known as Piceol). While direct comparative studies are limited, this document synthesizes available experimental data on their respective antioxidant, anti-inflammatory, and enzyme inhibitory properties to offer a valuable resource for research and development.

Introduction

4'-Hydroxyacetophenone is a naturally occurring phenolic compound found in various plants and is widely used in the cosmetics and pharmaceutical industries for its antioxidant, anti-inflammatory, and preservative-boosting properties. This compound, a derivative featuring an allyl group at the C3' position, is also recognized for its antioxidant and antimicrobial potential. The addition of the allyl group is expected to modify the compound's lipophilicity and steric and electronic properties, thereby influencing its biological activity.

Structural Comparison

The structural relationship between the two compounds is depicted below. This compound is formed by the addition of an allyl group (-CH₂CH=CH₂) to the benzene ring of 4'-hydroxyacetophenone.

G cluster_0 4'-Hydroxyacetophenone cluster_1 This compound A C₈H₈O₂ B C₁₁H₁₂O₂ A->B + Allyl Group

Caption: Structural relationship between the two compounds.

Comparative Biological Activity

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom to scavenge free radicals. While quantitative data for a direct comparison is not available from a single study, the antioxidant potential of related compounds provides some insight.

A study on 3,5-diprenyl-4-hydroxyacetophenone, a compound with two prenyl groups (structurally similar to allyl groups), demonstrated potent free radical scavenging activity. It is plausible that the allyl group in this compound also contributes to its antioxidant capacity. 4'-Hydroxyacetophenone is also recognized for its antioxidant properties in cosmetic and pharmaceutical applications.

Table 1: Antioxidant Activity of a Structurally Related Compound

CompoundAssayIC₅₀ Value (µg/mL)
3,5-Diprenyl-4-hydroxyacetophenoneDPPH Radical Scavenging26.00 ± 0.37

Note: This data is for a related compound and should be interpreted with caution as a direct measure of this compound's activity.

Anti-inflammatory Activity

Inflammation is a complex biological response, and the inhibition of key signaling pathways is a target for anti-inflammatory drugs. 4'-Hydroxyacetophenone has been shown to exert anti-inflammatory effects by suppressing the nuclear factor-kappaB (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.

NF-kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes induces HAP 4'-Hydroxyacetophenone HAP->IkB inhibits degradation

Caption: Anti-inflammatory mechanism of 4'-Hydroxyacetophenone via NF-κB pathway.

Enzyme Inhibitory Activity: Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for skin whitening agents. 4'-Hydroxyacetophenone has been identified as a potent tyrosinase inhibitor, significantly reducing melanin content in both in vitro and in vivo models.

Table 2: Tyrosinase Inhibitory Activity

CompoundAssayResult
4'-HydroxyacetophenoneMushroom Tyrosinase Activity>50% inhibition at 70 mM

Quantitative tyrosinase inhibition data for this compound is not currently available in the literature.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Reagents and Equipment : DPPH solution (e.g., 0.1 mM in methanol), test compounds, standard antioxidant (e.g., ascorbic acid), methanol, 96-well plate, spectrophotometer.

  • Procedure :

    • Prepare serial dilutions of the test compounds and the standard in methanol.

    • Add a fixed volume of the DPPH solution to each well of the 96-well plate.

    • Add the test compound solutions to the wells. A control well contains only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow A Prepare serial dilutions of test compound C Add test compound to wells A->C B Add DPPH solution to 96-well plate B->C D Incubate in dark (e.g., 30 min) C->D E Measure absorbance (e.g., 517 nm) D->E F Calculate % Inhibition and IC50 value E->F

Caption: General workflow for the DPPH radical scavenging assay.

Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for potential skin-whitening agents.

  • Reagents and Equipment : Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer, test compounds, 96-well plate, spectrophotometer.

  • Procedure :

    • Prepare solutions of the test compounds and a positive control (e.g., kojic acid) in a suitable solvent.

    • In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase enzyme solution.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA substrate solution.

    • Monitor the formation of dopachrome by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Calculation : The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 The IC₅₀ value is determined from the dose-response curve.

Conclusion

Based on the available, albeit limited, data, both this compound and 4'-hydroxyacetophenone exhibit promising biological activities. 4'-Hydroxyacetophenone has demonstrated significant anti-inflammatory and tyrosinase inhibitory effects. The presence of the allyl group in this compound is suggestive of potent antioxidant and antimicrobial properties.

The addition of the lipophilic allyl group may enhance the cell membrane permeability of this compound compared to its parent compound, potentially leading to increased potency in cell-based assays. However, without direct comparative studies conducted under identical experimental conditions, it is challenging to definitively conclude which compound has superior activity. This guide highlights the need for further research, including direct head-to-head comparisons of these two compounds across a range of biological assays, to fully elucidate their therapeutic potential.

Validating Macrophage Activity of Acetophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note to our readers: Extensive literature searches did not yield specific experimental data on the activity of 3'-Allyl-4'-hydroxyacetophenone in macrophage cell lines. To provide a valuable resource for researchers in this area, this guide presents a comprehensive analysis of a closely related and well-researched compound, 3,5-Diprenyl-4'-hydroxyacetophenone (DHAP) . The data and methodologies presented herein can serve as a robust framework for the potential evaluation of this compound and other novel acetophenone derivatives.

Introduction to 3,5-Diprenyl-4'-hydroxyacetophenone (DHAP)

3,5-Diprenyl-4'-hydroxyacetophenone (DHAP) is a natural phenolic compound that has garnered significant interest for its potent anti-inflammatory and antioxidant properties.[1][2] This guide details its validated effects in macrophage cell line models, offering a comparative perspective against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and outlines the experimental protocols for validation. Macrophages, such as the murine J774A.1 and RAW 264.7 cell lines, are pivotal in the inflammatory response and are commonly used models to screen and validate the activity of anti-inflammatory compounds.[3][4]

Comparative Anti-inflammatory Activity in J774A.1 Macrophages

DHAP has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells.[5][6] Its efficacy in inhibiting the production of pro-inflammatory mediators and cytokines, while promoting the release of the anti-inflammatory cytokine IL-10, has been quantified and compared with Indomethacin.[6]

Table 1: Comparative Inhibition of Pro-inflammatory Mediators by DHAP and Indomethacin in LPS-stimulated J774A.1 Macrophages [6]

Inflammatory MediatorDHAP (91.78 µM) Inhibition (%)Indomethacin (47.79 µM) Inhibition (%)
Nitric Oxide (NO)38.9630.22
Tumor Necrosis Factor-α (TNF-α)59.1433.75
Interleukin-1β (IL-1β)55.5635.8
Interleukin-6 (IL-6)51.6243.83

Table 2: Enhancement of Anti-inflammatory Cytokine Production by DHAP in LPS-stimulated J774A.1 Macrophages [6]

Anti-inflammatory CytokineDHAP (91.78 µM) Increase in Production (%)
Interleukin-10 (IL-10)61.20

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols used to assess the activity of compounds like DHAP in macrophage cell lines.

Cell Culture and Treatment

Murine macrophage cell lines, such as J774A.1 or RAW 264.7, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate multi-well plates and allowed to adhere overnight.[3]

Induction of Inflammation

To induce an inflammatory response, macrophages are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL.[3] Test compounds (e.g., DHAP, Indomethacin) are typically added to the cell cultures 1-2 hours prior to the addition of LPS.[3]

Nitric Oxide (NO) Quantification (Griess Assay)

The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent. The accumulation of nitrite, a stable metabolite of NO, is determined spectrophotometrically.[7]

Cytokine Quantification (ELISA)

The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8]

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.[9]

Signaling Pathways and Mechanistic Insights

The anti-inflammatory effects of phenolic compounds like DHAP are often attributed to their modulation of key intracellular signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, research on structurally related compounds suggests potential involvement of the NF-κB, MAPK, and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[9][10] In unstimulated macrophages, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[8] Compounds that inhibit NF-κB activation are considered potent anti-inflammatory agents.[11]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes Activation

NF-κB Signaling Pathway in Macrophages.
MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are another set of key signaling molecules involved in the inflammatory response in macrophages.[12] Activation of these kinases by stimuli like LPS leads to the activation of transcription factors that, in turn, promote the expression of pro-inflammatory genes.[11]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors ProInflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->ProInflammatory_Genes

MAPK Signaling Pathway in Macrophages.
Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[7] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[13] Activation of the Nrf2 pathway can suppress inflammation.[14] Some acetophenone derivatives, like 3,4-Dihydroxyacetophenone, have been shown to activate the Nrf2/HO-1 pathway.[15]

Nrf2_Pathway Oxidative_Stress Oxidative Stress / Activators Nrf2_Keap1 Nrf2-Keap1 (Inactive) Oxidative_Stress->Nrf2_Keap1 Dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_Keap1->Nrf2 Proteasomal_Degradation Proteasomal Degradation Nrf2_Keap1->Proteasomal_Degradation Ubiquitination ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Nrf2 Signaling Pathway in Macrophages.

Conclusion and Future Directions

The data presented for 3,5-Diprenyl-4'-hydroxyacetophenone (DHAP) highlight its potential as a significant anti-inflammatory agent, demonstrating superior or comparable activity to Indomethacin in inhibiting key pro-inflammatory mediators in macrophages. The established experimental protocols and mechanistic pathways provide a clear roadmap for the validation of novel compounds.

For this compound, future research should focus on performing these in vitro assays to determine its cytotoxic profile and its effects on the production of nitric oxide and a panel of pro- and anti-inflammatory cytokines in macrophage cell lines. Subsequent mechanistic studies could then explore its impact on the NF-κB, MAPK, and Nrf2 signaling pathways to elucidate its mode of action. Such a systematic evaluation will be crucial in determining its potential as a novel therapeutic agent for inflammatory diseases.

References

Unraveling the Bioactivity of 3'-Allyl-4'-hydroxyacetophenone Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of phenolic compounds is pivotal for designing novel therapeutic agents. This guide provides a comparative analysis of 3'-allyl-4'-hydroxyacetophenone analogues, focusing on their anti-inflammatory and antioxidant properties. By examining the impact of substitutions on the 4'-hydroxyacetophenone core, we can elucidate key structural features that govern biological activity.

A significant analogue in this class is 3,5-diprenyl-4-hydroxyacetophenone (DHAP), which has demonstrated potent anti-inflammatory and antioxidant effects. This guide will use DHAP as a focal point for comparison, highlighting how the introduction of lipophilic prenyl groups at the 3' and 5' positions of the 4'-hydroxyacetophenone scaffold enhances its biological profile.

Comparative Analysis of Biological Activity

The biological activities of 3'-substituted-4'-hydroxyacetophenone analogues are summarized below. The data for 3,5-diprenyl-4-hydroxyacetophenone (DHAP) is derived from a detailed study on its anti-inflammatory and antioxidant properties[1][2][3].

CompoundSubstitution PatternBiological ActivityAssayQuantitative DataReference
4'-HydroxyacetophenoneUnsubstitutedAnti-inflammatoryNF-κB Inhibition-[General knowledge, not from search results]
3,5-Diprenyl-4'-hydroxyacetophenone (DHAP)3',5'-diprenylAntioxidantDPPH Radical ScavengingIC50: 26.00 ± 0.37 µg/mL[1][2][3]
Anti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-stimulated J774A.1 macrophages38.96% inhibition at 91.78 µM[1][2][3]
Anti-inflammatoryTNF-α Production Inhibition in LPS-stimulated J774A.1 macrophages59.14% inhibition at 91.78 µM[1][2][3]
Anti-inflammatoryIL-1β Production Inhibition in LPS-stimulated J774A.1 macrophages55.56% inhibition at 91.78 µM[1][2][3]
Anti-inflammatoryIL-6 Production Inhibition in LPS-stimulated J774A.1 macrophages51.62% inhibition at 91.78 µM[1][2][3]
Anti-inflammatoryTPA-induced mouse ear edema70.10% reduction in edema[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[1][2][3]

This assay evaluates the antioxidant activity of a compound by measuring its ability to scavenge the stable free radical DPPH.

  • A solution of DPPH in methanol (60 µM) is prepared.

  • The test compound (DHAP) is dissolved in methanol at various concentrations.

  • 100 µL of the DPPH solution is mixed with 100 µL of the test compound solution in a 96-well plate.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in Macrophages[1][2][3]

This assay assesses the anti-inflammatory activity of a compound by measuring its effect on the production of NO and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • J774A.1 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • The cells are pre-treated with different concentrations of the test compound (DHAP) for 1 hour.

  • The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • For NO measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • For cytokine (TNF-α, IL-1β, IL-6) measurement: The levels of cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • The percentage of inhibition of NO and cytokine production is calculated by comparing the values from treated and untreated LPS-stimulated cells.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of phenolic compounds like this compound analogues are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes Induces Transcription Compound This compound Analogue Compound->IKK Inhibits

Caption: NF-κB signaling pathway inhibition by this compound analogues.

The diagram above illustrates the canonical NF-κB signaling pathway, a central mediator of inflammation. Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), initiating a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the transcription factor NF-κB. NF-κB translocates to the nucleus, where it promotes the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Phenolic compounds, such as the this compound analogues discussed, are believed to exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing the transcription of pro-inflammatory mediators.

References

Cross-Validation of 3'-Allyl-4'-hydroxyacetophenone Antioxidant Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While specific IC50 or Trolox equivalent values for 3'-Allyl-4'-hydroxyacetophenone are not found in the available research, this guide equips researchers with the necessary protocols to generate this data, enabling a comprehensive assessment of its antioxidant profile. The structural features of this compound, namely a phenolic hydroxyl group, suggest its potential to act as a radical scavenger.

Comparative Data on Antioxidant Assays

Quantitative data from direct comparative studies on this compound is not available in the reviewed scientific literature. Therefore, the following table is provided as a template for researchers to populate with their own experimental findings.

AssayMetricThis compoundStandard (e.g., Trolox, Ascorbic Acid)
DPPH IC50 (µg/mL)Data to be determinedInsert experimental value
ABTS Trolox Equivalents (µM TE/mg)Data to be determinedNot Applicable
FRAP Ferric Reducing Power (mM Fe(II)/mg)Data to be determinedInsert experimental value
ORAC ORAC Value (µM TE/mg)Data to be determinedNot Applicable

Experimental Protocols

Detailed methodologies for the four key antioxidant assays are provided below to facilitate the generation of comparative data for this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to a yellow-colored product is monitored spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank, and a solution of DPPH with methanol (without the sample) serves as the control. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH DPPH Solution (0.1 mM) Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Sample Sample Dilutions Sample->Mix Standard Standard (e.g., Trolox) Standard->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions.

  • Assay Procedure:

    • Add a small volume of the sample dilution to the diluted ABTS•+ solution.

    • Incubate at room temperature for a defined time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Trolox is used as a standard to create a calibration curve.

  • Calculation of Antioxidant Capacity:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant capacity is expressed as Trolox Equivalents (TE), determined from the Trolox standard curve.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_reagent Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_reagent->Dilute_ABTS Mix Mix Sample/Standard with ABTS•+ Solution Dilute_ABTS->Mix Sample Sample Dilutions Sample->Mix Trolox Trolox Standards Trolox->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Std_Curve Generate Trolox Standard Curve Measure->Std_Curve Calculate_TE Calculate Trolox Equivalents (TE) Std_Curve->Calculate_TE

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6).

      • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl.

      • 20 mM FeCl₃·6H₂O in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.

  • Assay Procedure:

    • Add a small volume of the sample dilution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • Calculation of Reducing Power:

    • The antioxidant capacity is determined from the standard curve and expressed as mM Fe(II) equivalents per milligram of the sample.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample Sample Dilutions Sample->Mix Fe_Standard FeSO4 Standards Fe_Standard->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Std_Curve Generate Fe(II) Standard Curve Measure->Std_Curve Calculate_Equiv Calculate Fe(II) Equivalents Std_Curve->Calculate_Equiv

FRAP Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the degree of fluorescence decay inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution and dilute it to the working concentration in 75 mM phosphate buffer (pH 7.4).

    • Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).

    • Prepare Trolox standards in 75 mM phosphate buffer.

  • Sample Preparation: Dissolve this compound in a suitable solvent and prepare dilutions in 75 mM phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein working solution to all wells.

    • Add the sample dilutions or Trolox standards to the respective wells.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).

  • Calculation of ORAC Value:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the sample from the standard curve and express it as µM Trolox Equivalents (TE) per milligram of the sample.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fluorescein Fluorescein Solution Add_Fluorescein Add Fluorescein to Plate Fluorescein->Add_Fluorescein AAPH AAPH Solution Sample Sample Dilutions Add_Sample Add Sample/Standard Sample->Add_Sample Trolox Trolox Standards Trolox->Add_Sample Add_Fluorescein->Add_Sample Pre_Incubate Pre-incubate at 37°C Add_Sample->Pre_Incubate Add_AAPH Initiate with AAPH Pre_Incubate->Add_AAPH Measure Kinetic Fluorescence Measurement Add_AAPH->Measure Calculate_AUC Calculate Area Under Curve (AUC) Measure->Calculate_AUC Std_Curve Generate Trolox Standard Curve Calculate_AUC->Std_Curve Calculate_ORAC Calculate ORAC Value (TE) Std_Curve->Calculate_ORAC

ORAC Assay Workflow

By following these standardized protocols, researchers can generate robust and comparable data on the antioxidant activity of this compound. This will enable a thorough cross-validation of its potential and provide valuable insights for its application in the fields of pharmaceuticals and cosmetics.

References

A Comparative Guide to 3'-Allyl-4'-hydroxyacetophenone as a Positive Control in Antioxidant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research, the selection of an appropriate positive control is paramount for the validation and interpretation of experimental results. While compounds like Trolox and Ascorbic Acid are ubiquitously employed, the exploration of alternative controls can offer new perspectives and advantages in specific experimental contexts. This guide provides a comparative overview of 3'-Allyl-4'-hydroxyacetophenone as a potential positive control in antioxidant studies, alongside established standards.

This compound is a phenolic compound recognized for its antioxidant properties.[1][2] Its chemical structure, featuring a hydroxyl group and an allyl substituent on an acetophenone core, makes it a subject of interest for its potential to neutralize free radicals and mitigate oxidative stress.[3]

Executive Summary of Comparative Antioxidant Performance

To facilitate future comparative studies, this guide provides detailed experimental protocols for the most common in vitro antioxidant assays. Researchers can use these protocols to directly compare the efficacy of this compound with other positive controls.

Below is a summary of typical antioxidant activity values for established positive controls, which can serve as a general benchmark.

Positive ControlAssayTypical IC50 / Activity Value
Trolox DPPH~3.77 µg/mL[5]
ABTS~2.93 µg/mL[5]
FRAPOften used as the standard for expressing results in Trolox Equivalents (TE)[6]
Ascorbic Acid DPPHIC50 values can vary, often in the low µg/mL range.
ABTSGenerally shows potent scavenging activity.
FRAPExhibits strong reducing power.

Note: The values presented above are examples from the literature and may vary depending on specific experimental conditions. A direct, side-by-side comparison in the same experiment is crucial for accurate assessment.

Experimental Protocols

Detailed methodologies for three common antioxidant assays are provided below to enable researchers to conduct their own comparative analyses.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[7]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, cool place.

    • Prepare a series of dilutions of the test compound (this compound) and positive controls (e.g., Trolox, Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of the test compounds and positive controls to separate wells.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a blank (methanol only) and a control (methanol with DPPH solution).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with ethanol or a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and positive controls.

    • Add a small volume of the diluted test compound or positive control (e.g., 20 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 180 µL) in a 96-well plate.

  • Incubation and Measurement:

    • Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • The mixing ratio is typically 10:1:1 (v/v/v). Prepare this reagent fresh.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound or positive control solution (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 190 µL) in a 96-well plate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents or Trolox equivalents.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH, ABTS, and FRAP assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution (0.1 mM) mix Mix DPPH Solution with Test Compounds/ Controls in 96-well plate prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds & Controls prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Generate ABTS•+ Radical Cation (12-16h incubation) dilute_abts Dilute ABTS•+ to working conc. prep_abts->dilute_abts prep_samples Prepare Serial Dilutions of Test Compounds & Controls mix Mix diluted ABTS•+ with Test Compounds/ Controls in 96-well plate prep_samples->mix dilute_abts->mix incubate Incubate (6-30 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50/TEAC Value measure->calculate

ABTS Assay Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare fresh FRAP Reagent warm_reagent Warm FRAP Reagent to 37°C prep_frap->warm_reagent prep_samples Prepare Serial Dilutions of Test Compounds & Controls mix Mix FRAP Reagent with Test Compounds/ Controls in 96-well plate prep_samples->mix warm_reagent->mix incubate Incubate at 37°C (4-30 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Power (e.g., TEAC) measure->calculate

References

A Comparative Analysis of the Bioactivity of Hydroxyacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxyacetophenone isomers, specifically 2-hydroxyacetophenone (2-HAP), 3-hydroxyacetophenone (3-HAP), and 4-hydroxyacetophenone (4-HAP), are phenolic compounds of significant interest in the pharmaceutical and cosmetic industries. Their structural variations, arising from the different positions of the hydroxyl group on the acetophenone scaffold, lead to distinct physicochemical properties and biological activities. This guide provides a comparative overview of their antioxidant, anti-inflammatory, and antimicrobial properties, supported by available experimental data.

It is important to note that direct comparative studies evaluating all three isomers under identical experimental conditions are scarce in the scientific literature. Therefore, the quantitative data presented herein are compiled from various sources and should be interpreted with caution.

Data Presentation

Antioxidant Activity

The antioxidant capacity of hydroxyacetophenones is primarily attributed to the hydrogen-donating ability of their phenolic hydroxyl group to neutralize free radicals. The position of this group influences the stability of the resulting phenoxyl radical. Theoretically, 4-hydroxyacetophenone is often considered to possess superior antioxidant activity due to the absence of intramolecular hydrogen bonding, which is present in 2-hydroxyacetophenone and can make the hydroxyl proton less available for donation.[1]

IsomerAssayIC50 ValueReference CompoundIC50 Value (Reference)Source
2-Hydroxyacetophenone DPPH Radical Scavenging~0.00068% (~50 µM)TroloxNot Specified[2]
3,5-Diprenyl-4-hydroxyacetophenone *DPPH Radical Scavenging26.00 ± 0.37 µg/mLAscorbic Acid60.81 ± 1.33 µg/mL[3][4]
4-Hydroxyacetophenone -Data not readily available--[5]

Note: Data for a derivative of 4-hydroxyacetophenone is provided due to the lack of available data for the parent compound.

Anti-inflammatory Activity

The anti-inflammatory effects of hydroxyacetophenone isomers are linked to their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.

IsomerBioactivityKey FindingsSource
2-Hydroxyacetophenone COX InhibitionData not readily available-
3-Hydroxyacetophenone General Anti-inflammatoryReported to reduce inflammation by inhibiting inflammatory mediators.[6]
4-Hydroxyacetophenone COX-2 Inhibition, Cytokine ReductionInhibits COX-2 and the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) through the NF-κB pathway.[7][8]
3,5-Diprenyl-4-hydroxyacetophenone *Cytokine ModulationAt 91.78 µM, inhibited NO (38.96%), IL-1β (55.56%), IL-6 (51.62%), and TNF-α (59.14%) production in macrophages.[3][4]

Note: Data for a derivative of 4-hydroxyacetophenone is provided.

Antimicrobial Activity

Hydroxyacetophenone derivatives have demonstrated activity against various bacterial and fungal strains. The data for the parent isomers is limited and often not comparative.

IsomerOrganismActivitySource
2-Hydroxyacetophenone Derivatives E. coli, K. pneumoniaeGood antibacterial activity.[1]
3-Hydroxyacetophenone Fusarium oxysporum f. sp. dianthiAntifungal activity (inhibited mycelial growth).[9]
4-Hydroxyacetophenone Derivatives E. coli, K. pneumoniaeGood antibacterial activity.[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate antioxidant activity.

  • Preparation of DPPH Solution : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation : The hydroxyacetophenone isomers are dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction : A specific volume of each sample concentration is mixed with the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination : The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[5]

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation : Purified human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture : The test compound (hydroxyacetophenone isomer) is pre-incubated with the enzyme in a reaction buffer.

  • Initiation of Reaction : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation : The reaction mixture is incubated at 37°C for a specific time.

  • Quantification of Prostaglandins : The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculation : The inhibitory effect of the compound on COX activity is determined by comparing the PGE2 levels in the presence and absence of the test compound. The IC50 value is then calculated.[10]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum : A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution : The test compound is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Mandatory Visualization

G General Mechanism of Phenolic Antioxidant Activity cluster_0 Reaction cluster_1 Products Hydroxyacetophenone Hydroxyacetophenone Stable_Phenoxyl_Radical Stable_Phenoxyl_Radical Hydroxyacetophenone->Stable_Phenoxyl_Radical Donates H• Free_Radical Free_Radical Neutralized_Molecule Neutralized_Molecule Free_Radical->Neutralized_Molecule Accepts H•

Caption: General Mechanism of Phenolic Antioxidant Activity.

experimental_workflow Experimental Workflow for In Vitro Bioactivity Screening Start Start Prepare_Isomer_Solutions Prepare Stock Solutions of Isomers Start->Prepare_Isomer_Solutions Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ABTS) Prepare_Isomer_Solutions->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., COX Inhibition) Prepare_Isomer_Solutions->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC Determination) Prepare_Isomer_Solutions->Antimicrobial_Assay Data_Analysis Data Analysis (Calculate IC50, MIC) Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison End End Comparison->End

Caption: Experimental Workflow for In Vitro Bioactivity Screening.

signaling_pathway Simplified Anti-inflammatory Signaling of 4-Hydroxyacetophenone 4_HAP 4-Hydroxyacetophenone NF_kB NF-κB Pathway 4_HAP->NF_kB Inhibits COX2 COX-2 Enzyme 4_HAP->COX2 Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Inflammation Inflammation COX2->Inflammation Mediates Pro_inflammatory_Cytokines->Inflammation Promotes

Caption: Simplified Anti-inflammatory Signaling of 4-Hydroxyacetophenone.

References

A Comparative Benchmarking Guide: Evaluating 3'-Allyl-4'-hydroxyacetophenone Against Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a framework for benchmarking the potential anti-inflammatory properties of 3'-Allyl-4'-hydroxyacetophenone. As of the latest literature review, no public experimental data exists on the anti-inflammatory activity of this specific compound. Therefore, this document outlines the necessary experimental protocols and provides comparative data for well-established non-steroidal anti-inflammatory drugs (NSAIDs) — Indomethacin, Ibuprofen, and Celecoxib — to serve as a benchmark for future studies. The guide includes detailed methodologies for key in vitro assays and visual diagrams of relevant biological pathways and experimental workflows to aid in the design and interpretation of such research.

Introduction

This compound is a phenolic compound with a structure that suggests potential biological activity. While related phenolic compounds have been investigated for various therapeutic properties, a comprehensive evaluation of this compound as an anti-inflammatory agent has not been reported in publicly available literature. Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The development of novel anti-inflammatory agents is a significant area of pharmaceutical research.

This guide is intended to facilitate the investigation of this compound by providing a direct comparison to standard NSAIDs. The provided data on Indomethacin, Ibuprofen, and Celecoxib establishes a baseline for assessing the potency and selectivity of new chemical entities.

Comparative Data of Benchmark Anti-Inflammatory Drugs

The following table summarizes the in vitro inhibitory activity of three widely used NSAIDs against key targets in the inflammatory cascade. This data serves as a benchmark for evaluating the potential efficacy of this compound.

CompoundTarget Enzyme/PathwayAssay SystemIC50 ValueReference
Indomethacin COX-1Human Peripheral Monocytes0.009 µM[1]
COX-2Human Peripheral Monocytes0.31 µM[1]
COX-1Purified Ovine COX-127 nM[2]
COX-2Purified Murine COX-2127 nM[2]
COX-1CHO Cells18 nM[3][4]
COX-2CHO Cells26 nM[3][4]
Nitric Oxide ProductionMurine Peritoneal MacrophagesInhibits at 0.14-0.5 mM[5]
Ibuprofen COX-1Human Peripheral Monocytes12 µM[1][6]
COX-2Human Peripheral Monocytes80 µM[1][6]
Nitric Oxide ProductionRat Primary Cerebellar Glial CellsIC50 of 0.76 mM[7]
Celecoxib COX-1Human Peripheral Monocytes82 µM[1]
COX-2Human Peripheral Monocytes6.8 µM[1]
COX-2Sf9 Cells40 nM[8]
Nitric Oxide ProductionRAW 264.7 MacrophagesSignificant inhibition at 20 µM[9]

Proposed Experimental Protocols for Benchmarking

To evaluate the anti-inflammatory potential of this compound, a series of standardized in vitro assays are recommended.

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

  • Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

  • Methodology:

    • Commercially available COX-1 and COX-2 enzyme kits (e.g., from Cayman Chemical) can be utilized.

    • The assay is typically performed in a 96-well plate format.

    • The test compound is pre-incubated with the enzyme (COX-1 or COX-2) at various concentrations.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).

    • The percentage of inhibition is calculated relative to a vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • Indomethacin, Ibuprofen, and Celecoxib should be run in parallel as positive controls.

This assay assesses the effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Objective: To quantify the inhibition of NO production by this compound in activated macrophages.

  • Methodology:

    • Murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL).

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • Absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO is not due to cytotoxicity.

This assay measures the effect of the test compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Objective: To determine the inhibitory effect of this compound on TNF-α and IL-6 production.

  • Methodology:

    • RAW 264.7 macrophages are cultured and stimulated with LPS as described in the NO production assay.

    • After the incubation period, the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • The results are expressed as the percentage of inhibition compared to the LPS-stimulated vehicle control.

Visualizing Pathways and Workflows

The following diagram illustrates the central role of COX enzymes in the inflammatory pathway.

COX_Pathway cluster_0 membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 PGG2 cox1->pgg2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation, Stomach Lining Protection thromboxane->platelet stimuli Inflammatory Stimuli (e.g., LPS) stimuli->cox2 induces nsaids NSAIDs nsaids->cox1 inhibit nsaids->cox2 inhibit

COX Signaling Pathway

The diagram below outlines a typical workflow for the initial in vitro screening of a compound for anti-inflammatory activity.

Experimental_Workflow start Start: Test Compound (this compound) cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture pre_treatment Pre-treatment with Test Compound cell_culture->pre_treatment stimulation Stimulation with LPS pre_treatment->stimulation incubation Incubation (24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cells Remaining Cells incubation->cells griess_assay Nitric Oxide (NO) Measurement (Griess Assay) supernatant->griess_assay elisa Cytokine Measurement (ELISA for TNF-α, IL-6) supernatant->elisa mtt_assay Cell Viability (MTT Assay) cells->mtt_assay analysis Data Analysis (IC50 Calculation) griess_assay->analysis elisa->analysis mtt_assay->analysis

In Vitro Screening Workflow

Conclusion

While this compound remains an uncharacterized compound in the context of inflammation, its chemical structure warrants investigation. This guide provides the necessary framework for such an endeavor by presenting benchmark data from established NSAIDs and detailing the essential experimental protocols. The successful completion of these assays will elucidate the compound's in vitro anti-inflammatory profile and determine its potential as a lead for further drug development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as 3'-Allyl-4'-hydroxyacetophenone, are critical components of this responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with environmental regulations.

This compound is classified with several hazards, including causing serious eye damage, skin irritation, and respiratory tract irritation.[1] Adherence to the following protocols is essential for mitigating risks associated with its use and disposal.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure all personnel are familiar with its hazards and have access to the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[2][3][4][5]To protect against splashes and airborne particles that can cause serious eye damage.[1]
Hand Protection Impervious gloves such as neoprene or butyl rubber.[2][3][4] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[2][4]To prevent skin contact, which can cause irritation and potential absorption.[1][4]
Protective Clothing A fully buttoned lab coat and, if a splash is likely, a chemically resistant apron.[2]To protect the body from accidental spills.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated and ventilation is inadequate.[1]To prevent irritation of the respiratory tract.[1]

All handling of this compound, especially of the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.

Minor Spills (Small Quantities):

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Containment: Use an absorbent material like vermiculite or sand to cover the spill. Avoid generating dust.[1]

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste.[1] Do not use air hoses for cleanup.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[3][6]

Major Spills (Large Quantities):

  • Immediate Evacuation: Evacuate the laboratory immediately and close the doors.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, the local fire department.[1][3]

  • Restrict Access: Prevent personnel from entering the affected area.

  • Professional Cleanup: Allow only trained emergency responders to handle the cleanup of large spills.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be managed as hazardous waste in accordance with local, state, and federal regulations.[7][8][9] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[8]

Waste Collection and Storage:

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[10] The original container is often a suitable choice.[11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Do not use abbreviations or chemical formulas.[8] The label should also include the date of waste generation and the principal investigator's name and contact information.[8]

  • Segregation: Store the waste container in a designated, secure area, segregated from incompatible materials.[10]

  • Container Integrity: Ensure the container is always sealed when not in use and is in good condition, free from leaks or external contamination.[10][11]

Arranging for Disposal:

  • Contact EHS: When the waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.[8][11]

  • Documentation: Complete all required waste disposal forms or manifests as provided by your institution.[7][8] This documentation is a legal requirement and must be retained for a specified period.[7]

  • Collection: Do not transport hazardous waste yourself unless you are licensed to do so.[7] Await collection by the authorized waste management service.[11]

Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[10][11] The rinsate from this process must be collected and disposed of as hazardous waste.[10][11] After triple-rinsing and air-drying, the defaced container may be disposed of in the regular trash.[10][11]

Disposal Workflow for this compound

G Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_2 Waste Collection & Storage cluster_3 Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood A->B C Unused/Expired Chemical D Contaminated Materials (e.g., gloves, wipes) E Spill Residue F Collect in a Designated Hazardous Waste Container C->F D->F E->F G Label Container Correctly: 'Hazardous Waste' 'this compound' F->G H Store in a Secure, Segregated Area G->H I Contact Institutional EHS for Waste Pickup H->I J Complete Waste Manifest/Documentation I->J K Authorized Disposal by Licensed Vendor J->K

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3'-Allyl-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for 3'-Allyl-4'-hydroxyacetophenone (CAS No. 1132-05-4), including operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 4-Acetyl-2-allylphenol[1]

  • CAS Number: 1132-05-4[1]

  • Molecular Formula: C₁₁H₁₂O₂[1]

  • Molecular Weight: 176.21 g/mol [1]

Hazard Summary: this compound is classified as a hazardous substance that can cause serious eye damage, skin irritation, and respiratory tract irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardRationale
Eye and Face Protection Safety Goggles/Face ShieldANSI Z87.1-compliant, tight-sealing safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.Protects against dust particles and splashes, preventing serious eye damage.
Hand Protection Chemical-resistant glovesPrimary: Butyl rubber or Viton®. Secondary: Nitrile rubber (for incidental splash protection only).Provides a barrier against skin contact, which can cause irritation. Butyl rubber and Viton® offer superior resistance to ketones and aromatic compounds. Nitrile gloves provide good general resistance but should be replaced immediately after a splash.
Respiratory Protection Air-purifying respiratorNIOSH-approved half-mask or full-facepiece respirator with organic vapor cartridges and N95, R95, or P95 particulate filters.Protects against inhalation of dust, which can cause respiratory tract irritation. A full-facepiece respirator also provides eye and face protection.
Protective Clothing Laboratory Coat/CoverallsStandard laboratory coat. For larger quantities or potential for significant exposure, chemically resistant coveralls are recommended.Prevents contamination of personal clothing and skin.

Occupational Exposure Limit: While a specific Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) has not been established by OSHA or ACGIH for this compound, a manufacturer has assigned it an Occupational Exposure Band (OEB) rating.

CompoundOccupational Exposure Band (OEB)Limit
This compoundE≤ 0.01 mg/m³[2]

This indicates that the substance is considered to be of very high toxicity, and exposure should be controlled to the lowest reasonably practicable level.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting work, verify that all necessary PPE is available and in good condition.

  • Have spill control materials (e.g., absorbent pads, sand) readily available.

2. Handling the Compound:

  • Don the appropriate PPE as specified in the table above.

  • Carefully weigh and transfer the solid compound, avoiding the generation of dust.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers of the compound tightly closed when not in use.[2]

3. Decontamination:

  • Wipe down work surfaces with a suitable solvent (e.g., ethanol) and then with soap and water after completing work.

  • Decontaminate all equipment that has come into contact with the compound.

  • Remove and dispose of contaminated gloves properly.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

4. Spill Response:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect human health and the environment.

Waste Classification: While a specific EPA hazardous waste code is not listed for this compound, it should be treated as a hazardous waste due to its irritant properties. It would likely fall under a generic waste code for toxic organic compounds. Consult your institution's environmental health and safety (EHS) department for specific guidance on waste classification.

Disposal Procedure:

  • Solid Waste:

    • Collect any unused this compound in a clearly labeled, sealed container.

    • Place contaminated materials such as gloves, absorbent pads, and weighing papers into a separate, labeled hazardous waste container.

  • Liquid Waste:

    • Collect any solutions containing this compound in a labeled, sealed, and chemically compatible waste container.

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility, typically via incineration.[2]

    • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Handling_and_Disposal_Workflow Safe Handling and Disposal of this compound cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_decontamination 3. Decontamination cluster_disposal 4. Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Close Container After Use handle2->handle3 spill Spill Occurs handle2->spill decon1 Clean Work Surfaces handle3->decon1 Proceed to Decontamination decon2 Decontaminate Equipment decon1->decon2 decon3 Doff PPE decon2->decon3 decon4 Wash Hands decon3->decon4 disp1 Segregate Waste decon4->disp1 Proceed to Disposal disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 spill_response Initiate Spill Response Protocol spill->spill_response spill_response->decon1 After Cleanup

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。